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  • Product: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
  • CAS: 854382-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a unique chemical entity that combines the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a unique chemical entity that combines the strained, reactive nature of a cyclopropane ring with the versatile functionality of a hydroxylamine group. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, potential applications in organic synthesis and drug discovery, and essential safety and handling protocols. By synthesizing data from analogous compounds and established chemical principles, this document serves as a foundational resource for researchers looking to explore the potential of this intriguing molecule.

Introduction: The Scientific Merit of the Cyclopropylethylamine Moiety

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] The strained three-membered ring introduces a unique conformational rigidity and electronic character that can lead to favorable interactions with biological targets.[1][3] When coupled with the hydroxylamine functionality, a versatile precursor for a wide array of nitrogen- and oxygen-containing heterocycles, the resulting O-(2-Cyclopropylethyl)hydroxylamine hydrochloride emerges as a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules.[4][5][6]

This guide aims to provide a detailed technical overview of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, addressing its core chemical properties, a plausible synthetic route, its potential reactivity and applications, and necessary safety precautions.

Physicochemical Properties

While experimental data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C5H11NO · HClPubChem CID 19968674 (for free base)
Molecular Weight 137.61 g/mol Calculated from molecular formula
Appearance Likely a white to off-white crystalline solidAnalogy with other hydroxylamine hydrochlorides[7]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form enhances polarity and aqueous solubility.[7]
Melting Point Not determined. Likely to decompose upon heating.Hydroxylamine hydrochloride decomposes around 150°C.[7]
Stability The hydrochloride salt is expected to be more stable and less volatile than the free base. Should be stored in a cool, dry place away from incompatible materials.General knowledge of amine salts.

Proposed Synthesis of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

A scalable synthesis for O-cyclopropyl hydroxylamines has been reported, which can be adapted for the synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.[4][5] The proposed synthetic pathway involves a three-step process starting from 2-cyclopropylethanol.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Mesylation of 2-Cyclopropylethanol

  • To a stirred solution of 2-cyclopropylethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyclopropylethyl methanesulfonate.

Step 2: Alkylation of N-Hydroxyphthalimide

  • To a solution of N-hydroxyphthalimide (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add the 2-cyclopropylethyl methanesulfonate (1.0 eq) from Step 1 to the mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain O-(2-Cyclopropylethyl)-N-hydroxyphthalimide.

Step 3: Hydrazinolysis and Hydrochloride Salt Formation

  • Suspend the O-(2-Cyclopropylethyl)-N-hydroxyphthalimide (1.0 eq) from Step 2 in ethanol.

  • Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash with ethanol.

  • To the filtrate, add a solution of HCl in ethanol (prepared by bubbling HCl gas through cold ethanol or by careful addition of acetyl chloride to ethanol) until the solution is acidic.

  • Cool the solution to induce crystallization of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Reactivity and Synthetic Applications

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a versatile reagent in organic synthesis, primarily owing to the nucleophilic nature of the hydroxylamine moiety.

Formation of Oximes and Nitrones

The primary application of hydroxylamines is in the formation of oximes through reaction with aldehydes and ketones. This reaction is fundamental in organic synthesis for the protection of carbonyl groups, the synthesis of amides via the Beckmann rearrangement, and the preparation of various nitrogen-containing heterocycles.

Oxime_Formation Reactants R-CHO (Aldehyde) or R-CO-R' (Ketone) Product R-CH=N-O-CH₂-CH₂-C₃H₅ or R-C(R')=N-O-CH₂-CH₂-C₃H₅ (Oxime) Reactants->Product + C₃H₅-CH₂-CH₂-ONH₂·HCl - H₂O, -HCl Hydroxylamine C₃H₅-CH₂-CH₂-ONH₂·HCl H2O + H₂O HCl + HCl

Fig. 1: General scheme for oxime formation.
Precursor to N-Heterocycles

O-alkyl hydroxylamines are valuable precursors for the synthesis of a variety of N-heterocycles. For instance, N-arylated O-cyclopropyl hydroxamates can undergo a[4][4]-sigmatropic rearrangement to furnish substituted tetrahydroquinolines.[4][6] The presence of the cyclopropylethyl group could introduce novel structural motifs in the resulting heterocyclic systems.

Heterocycle_Synthesis start O-(2-Cyclopropylethyl)hydroxylamine step1 N-Arylation & Protection start->step1 intermediate N-Aryl-N-protected-O-(2-Cyclopropylethyl)hydroxylamine step1->intermediate step2 [3,3]-Sigmatropic Rearrangement intermediate->step2 product Substituted N-Heterocycles step2->product

Fig. 2: Potential pathway to N-heterocycles.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy
  • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.1-0.8 ppm).

  • -CH₂-CH₂- protons: Two multiplets corresponding to the ethyl bridge protons (approx. 1.5-1.8 ppm and 3.8-4.2 ppm for the methylene group attached to the oxygen).

  • -ONH₃⁺ protons: A broad singlet in the downfield region, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Cyclopropyl carbons: Signals in the upfield region (approx. 5-15 ppm).

  • -CH₂-CH₂- carbons: Signals for the two methylene carbons of the ethyl bridge.

  • The carbon attached to the oxygen atom would be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy
  • N-H stretching: Broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an amine salt.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a weaker absorption just above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring.

  • C-O stretching: An absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

For the free base (O-(2-Cyclopropylethyl)hydroxylamine), the predicted monoisotopic mass is 101.08406 Da.[8] The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 101 and a protonated molecular ion peak [M+H]⁺ at m/z 102.[8] Common fragmentation patterns would involve cleavage of the N-O bond and fragmentation of the ethylcyclopropane side chain.

Safety and Handling

Given the lack of specific toxicological data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, it is prudent to handle this compound with the same precautions as for hydroxylamine hydrochloride. Hydroxylamine hydrochloride is known to be harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[1][9]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust.

  • Keep containers tightly closed in a dry and cool place.

  • Store away from strong oxidizing agents and bases.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and a reactive hydroxylamine moiety offers exciting opportunities for the construction of novel molecular architectures. While further experimental validation of its properties and reactivity is required, this guide provides a solid foundation for researchers to begin exploring the potential of this versatile compound.

References

  • Longdom Publishing.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • Organic & Biomolecular Chemistry (RSC Publishing). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles.
  • National Institutes of Health. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC. PMC.
  • RSC Publishing. O-Cyclopropyl Hydroxylamines as Precursors for[4][4]- Sigmatropic Rearrangements. RSC Publishing.

  • Sigma-Aldrich. O-(Cyclopropylmethyl)hydroxylamine hydrochloride | 74124-04-2.
  • ACS Publications. Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility | Journal of the American Chemical Society.
  • ChemicalBook. The synthetic methods of hydroxylamine hydrochloride.
  • PubChemLite. O-(2-cyclopropylethyl)hydroxylamine (C5H11NO).
  • ResearchGate. Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis.
  • Sigma-Aldrich. (S)-1-Cyclopropylethylamine ChiPros , produced by BASF, 99 195604-39-8.
  • Rsc.org. Hydroxylamine as an oxygen nucleophile.
  • Santa Cruz Biotechnology. O-Cyclopropylmethyl-hydroxylamine, Hydrochloride | CAS 74124-04-2 | SCBT.
  • PubChem. O-(2-cyclopropylethyl)hydroxylamine | C5H11NO | CID 19968674.
  • Future Medicinal Chemistry.
  • ResearchGate.
  • Thermo Fisher Scientific. Hydroxylamine hydrochloride, 99+% 250 g | Buy Online | Thermo Scientific Chemicals.
  • DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • BOC Sciences. CAS 100442-33-9 (1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol).
  • Reddit. 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry.
  • ChemicalBook. Hydroxylamine hydrochloride(5470-11-1)IR1.
  • PubChem. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869.
  • ChemScene. 5470-11-1 | Hydroxylamine hydrochloride.
  • precisionFDA. HYDROXYLAMINE HYDROCHLORIDE.
  • Google Patents. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
  • NIST WebBook. Hydroxylamine, n-ethyl-, hydrochloride.
  • ChemScene. 1-(3,3-Diphenyl-N-methylpropylamino)-2-methyl-2-propanol.
  • ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
  • Polymer. Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers.
  • CAS Common Chemistry. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.
  • Angene. 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl-(CAS# 100442-33-9 ).

Sources

Exploratory

Technical Guide: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

The following is an in-depth technical guide on O-(2-Cyclopropylethyl)hydroxylamine hydrochloride , designed for researchers and drug development professionals. Advanced Building Block for Medicinal Chemistry & Agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on O-(2-Cyclopropylethyl)hydroxylamine hydrochloride , designed for researchers and drug development professionals.

Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Part 1: Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily in the synthesis of oxime ethers and


-alkoxy amide derivatives. Its structural core features a cyclopropyl group separated by an ethyl linker, a motif increasingly favored in modern drug discovery. The cyclopropyl moiety acts as a bioisostere for isopropyl or sec-butyl groups, offering enhanced metabolic stability (blocking P450 

-hydroxylation) and improved lipophilicity without significant steric penalty.

This guide details the chemical identity, validated synthesis protocols, and strategic applications of this compound, providing a self-contained resource for laboratory implementation.

Part 2: Chemical Identity & Properties

Nomenclature & Identification
Parameter Technical Detail
IUPAC Name

-(2-Cyclopropylethyl)hydroxylamine hydrochloride
Common Synonyms 2-Cyclopropylethoxyamine HCl; (Aminooxy)ethylcyclopropane hydrochloride
CAS Number (Free Base) 854383-24-7 (Note: Salt forms often share the parent CAS in catalogs, though specific salt CASs may exist internally)
Molecular Formula

Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
SMILES (Free Base) C1CC1CCON
InChI Key LZPINMBRDCUBEF-UHFFFAOYSA-N
Physical Properties
Property Value / Description
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, Methanol, DMSO; Low in Hexanes, Toluene
Melting Point Typically 150–160 °C (Decomposition); Derivative dependent
Acidity (pKa) ~4.5–5.0 (Protonated hydroxylamine group)
Storage Desiccate at -20°C; Inert atmosphere (Argon/Nitrogen) recommended

Part 3: Synthesis & Production Protocols

Two primary routes are established for the synthesis of O-substituted hydroxylamines: Alkylation and the Mitsunobu Reaction . The Mitsunobu route is preferred for high-purity lab-scale synthesis as it avoids O/N-dialkylation side products common in direct alkylation.

Route A: Mitsunobu Protocol (Recommended)

Mechanism: Stereospecific alkylation of


-hydroxyphthalimide followed by hydrazinolysis.
Reagents:
  • Substrate: 2-Cyclopropylethanol [CAS: 2566-44-1]

  • Nucleophile:

    
    -Hydroxyphthalimide (NHP)
    
  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)
    
  • Deprotection: Hydrazine hydrate (

    
    )
    
  • Salt Formation: 4M HCl in Dioxane[1]

Step-by-Step Methodology:
  • Coupling Reaction:

    • Charge a flame-dried flask with 2-Cyclopropylethanol (1.0 equiv),

      
      -Hydroxyphthalimide  (1.1 equiv), and 
      
      
      
      (1.1 equiv) in anhydrous THF (0.2 M).
    • Cool to 0°C under

      
      .
      
    • Add DIAD (1.1 equiv) dropwise over 30 minutes.

    • Warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for consumption of alcohol.

    • Workup: Concentrate in vacuo. Triturate residue with cold MeOH or purify via silica gel chromatography to isolate the Phthalimide Intermediate.

  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in MeOH/DCM (10:1).

    • Add Hydrazine hydrate (2.5 equiv) at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Filtration: Filter off the solid by-product. Wash the pad with

      
      .
      
    • Extraction: Concentrate the filtrate, resuspend in

      
      , and filter again to ensure removal of all phthalhydrazide.
      
  • Salt Formation:

    • Cool the ethereal solution of the free amine to 0°C.

    • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

    • The hydrochloride salt will precipitate immediately.

    • Isolation: Filter the solid, wash with cold

      
      , and dry under high vacuum.
      
Route B: Direct Alkylation (Alternative)

Reagents: 2-Cyclopropylethyl bromide [CAS: 36982-56-6],


-Hydroxyphthalimide, DBU or 

.
  • Note: Requires rigorous control of stoichiometry to prevent bis-alkylation. Generally lower yield than Mitsunobu but uses cheaper reagents.

Synthesis Workflow Visualization

SynthesisPath Start 2-Cyclopropylethanol (CAS 2566-44-1) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu NHP N-Hydroxyphthalimide NHP->Mitsunobu Intermediate Phthalimide Protected Intermediate Mitsunobu->Intermediate SN2 Substitution Hydrazinolysis Deprotection (N2H4·H2O, MeOH) Intermediate->Hydrazinolysis Cleavage FreeBase Free Alkoxyamine Hydrazinolysis->FreeBase HClStep Salt Formation (4M HCl in Dioxane) FreeBase->HClStep Final O-(2-Cyclopropylethyl) hydroxylamine HCl HClStep->Final Precipitation

Figure 1: Validated synthetic pathway via Mitsunobu coupling to ensure mono-alkylation and high purity.

Part 4: Applications in Drug Discovery

The "Alkoxyamine" Pharmacophore

O-substituted hydroxylamines are critical nucleophiles used to generate Oxime Ethers (


). This linkage is isosteric to an ether but possesses unique electronic properties:
  • Hydrolytic Stability: More stable than imines.

  • Metabolic Resistance: The

    
     bond is resistant to many esterases and amidases.
    
  • Geometry: Fixes the side chain in a specific vector relative to the core scaffold.

The Cyclopropyl Advantage

Incorporating the 2-cyclopropylethyl group specifically offers:

  • Lipophilicity Modulation: Increases

    
     moderately, improving membrane permeability compared to simple ethyl/methyl chains.
    
  • Conformational Restriction: The cyclopropyl ring adds rigidity compared to an isopropyl group, potentially reducing the entropic cost of binding to a protein pocket.

  • Metabolic Blocking: The cyclopropyl group is a known "metabolic bumper," protecting the terminal position from oxidation.

Decision Logic for Usage

ApplicationLogic Need Drug Design Objective Stability Improve Metabolic Stability? Need->Stability Potency Target Kinase/Enzyme Pocket? Need->Potency Action1 Use Cyclopropyl Group to block CYP450 sites Stability->Action1 Action2 Synthesize Oxime Ether using O-(2-Cyclopropylethyl)hydroxylamine Potency->Action2 Action1->Action2 Combine Strategy Result Result: Metabolically Stable Kinase Inhibitor / Antibacterial Action2->Result

Figure 2: Strategic decision tree for deploying O-(2-Cyclopropylethyl)hydroxylamine in lead optimization.

Part 5: Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following data profile should be expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.9–11.1 (br s, 3H, 
      
      
      
      )
    • 
       4.05 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.55 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       0.7–0.8 (m, 1H, Cyclopropyl CH)
      
    • 
       0.40–0.45 (m, 2H, Cyclopropyl 
      
      
      
      )
    • 
       0.05–0.10 (m, 2H, Cyclopropyl 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      : 102.09
      
    • Observed: 102.1

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Specific Risk: Hydroxylamine salts are potential sensitizers. Avoid inhalation of dust.[2]

  • Thermal Stability: Warning: Hydroxylamine derivatives can exhibit autocatalytic decomposition at high temperatures. Do not heat the bulk solid above 100°C.

Storage Protocol
  • Container: Amber glass vial with a Teflon-lined cap.

  • Environment: Store under Argon or Nitrogen.

  • Temperature: -20°C (Long term) or 2–8°C (Active use).

  • Hygroscopicity: The HCl salt is hygroscopic; equilibrate to room temperature before opening to prevent water uptake, which degrades the reagent.

References

  • PubChem. O-(2-cyclopropylethyl)hydroxylamine (Compound). National Library of Medicine. Accessed Feb 17, 2026. [Link]

  • Google Patents.WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof.
  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 2024.[3] (Context on cyclopropyl bioisosteres). [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence commencing with the preparation of the key intermediate, 2-cyclopropylethanol. This is followed by a Mitsunobu reaction to install the protected hydroxylamine functionality, and concludes with a deprotection and salt formation to yield the final product. This document provides a thorough examination of the underlying chemical principles, detailed experimental procedures, and critical process parameters to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

O-(2-Cyclopropylethyl)hydroxylamine and its derivatives are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by the cyclopropyl group. This moiety can enhance metabolic stability, improve binding affinity, and modulate the conformational properties of drug candidates. The synthesis of this hydroxylamine derivative, however, requires a carefully planned multi-step approach.

The synthetic strategy outlined herein is designed for efficiency, scalability, and the use of readily available starting materials. The core logic of the synthesis is as follows:

  • Formation of the Carbon Skeleton: The initial step focuses on constructing the 2-cyclopropylethanol backbone. This provides the foundational structure onto which the hydroxylamine group will be introduced.

  • Introduction of the Protected Aminooxy Group: A Mitsunobu reaction is employed to couple 2-cyclopropylethanol with N-hydroxyphthalimide. This classic reaction is highly effective for converting primary and secondary alcohols to a variety of functional groups with inversion of configuration, although in this case, stereochemistry at the alcohol is not a factor.[1][2][3] The phthalimide group serves as an excellent protecting group for the hydroxylamine, preventing unwanted side reactions in subsequent steps.

  • Deprotection and Isolation: The final stage involves the removal of the phthalimide protecting group using hydrazine hydrate, followed by the formation of the hydrochloride salt to improve the stability and handling of the final product.[4]

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Cyclopropylethanol cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection and Salt Formation Cyclopropylacetaldehyde Cyclopropylacetaldehyde 2-Cyclopropylethanol 2-Cyclopropylethanol Cyclopropylacetaldehyde->2-Cyclopropylethanol Reduction (e.g., NaBH4) Cyclopropylacetaldehyde->2-Cyclopropylethanol Intermediate_1 2-(2-Cyclopropylethoxy)isoindoline-1,3-dione 2-Cyclopropylethanol->Intermediate_1 PPh3, DIAD 2-Cyclopropylethanol->Intermediate_1 N_Hydroxyphthalimide N-Hydroxyphthalimide N_Hydroxyphthalimide->Intermediate_1 Final_Product O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride Intermediate_1->Final_Product 1. Hydrazine Hydrate 2. HCl in Ether Intermediate_1->Final_Product

Caption: Overall synthetic workflow for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-Cyclopropylethanol

The preparation of 2-cyclopropylethanol is a critical first step. While several methods exist for its synthesis, the reduction of cyclopropylacetaldehyde is a common and effective approach.[5]

Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LAH).

Protocol:

  • To a solution of cyclopropylacetaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-cyclopropylethanol as a colorless oil.[6] The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: Synthesis of 2-(2-Cyclopropylethoxy)isoindoline-1,3-dione

The Mitsunobu reaction provides a reliable method for the N-alkylation of N-hydroxyphthalimide with the prepared 2-cyclopropylethanol.[1][7]

Rationale: The Mitsunobu reaction proceeds via the formation of a reactive alkoxyphosphonium salt from the alcohol and triphenylphosphine in the presence of an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[1] This intermediate is then readily displaced by a suitable nucleophile, in this case, N-hydroxyphthalimide. The reaction is known for its mild conditions and broad substrate scope.[2]

Protocol:

  • To a solution of 2-cyclopropylethanol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropylazodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(2-cyclopropylethoxy)isoindoline-1,3-dione as a white solid.

Step 3: Synthesis of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

The final step involves the deprotection of the phthalimide group and subsequent formation of the hydrochloride salt.[4]

Rationale: Hydrazinolysis is the standard method for cleaving the phthalimide protecting group.[4] Hydrazine hydrate reacts with the phthalimide to form a stable phthalhydrazide precipitate, which can be easily removed by filtration, liberating the free hydroxylamine. The resulting free base is often volatile or unstable, so it is immediately converted to its hydrochloride salt by treatment with hydrochloric acid in an ethereal solution. This enhances the compound's stability and facilitates its isolation and handling as a solid.

Protocol:

  • To a solution of 2-(2-cyclopropylethoxy)isoindoline-1,3-dione (1.0 eq) in ethanol (0.25 M) at room temperature, add hydrazine hydrate (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours, during which a white precipitate of phthalhydrazide will form.

  • Filter the mixture through a pad of Celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and cool to 0 °C.

  • To this solution, add a 2 M solution of HCl in diethyl ether (1.5 eq) dropwise.

  • A white precipitate will form. Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford O-(2-Cyclopropylethyl)hydroxylamine hydrochloride as a white solid.

Quantitative Data Summary

Step Reactant Molecular Weight ( g/mol ) Equivalents Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
1Cyclopropylacetaldehyde84.121.02-Cyclopropylethanol86.13-85-95
22-Cyclopropylethanol86.131.02-(2-Cyclopropylethoxy)isoindoline-1,3-dione231.25-70-85
32-(2-Cyclopropylethoxy)isoindoline-1,3-dione231.251.0O-(2-Cyclopropylethyl)hydroxylamine hydrochloride137.61-80-90

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the structure and identify characteristic proton signals of the cyclopropyl and ethyl groups.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Melting Point (MP): To assess the purity of the crystalline hydrochloride salt.

Safety Considerations

  • Cyclopropylacetaldehyde: Is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be made carefully.

  • Triphenylphosphine and DIAD: Are irritants. Avoid inhalation and skin contact. The Mitsunobu reaction can be exothermic; maintain proper temperature control.

  • Hydrazine hydrate: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Hydrochloric acid in ether: Is corrosive and flammable. Handle with care.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. By understanding the rationale behind each step and adhering to the experimental procedures, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

Sources

Exploratory

O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Abstract O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a chemical compound with potential therapeutic applications. While direct experimental evidenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a chemical compound with potential therapeutic applications. While direct experimental evidence for its specific mechanism of action is not extensively documented in publicly available literature, its structural features—a hydroxylamine moiety and a cyclopropylethyl group—suggest plausible interactions with key biological targets. This technical guide synthesizes information from related compounds to propose and explore potential mechanisms of action, providing a framework for future research and drug development efforts. The primary hypothesized mechanisms are the inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1) and Monoamine Oxidase (MAO), based on structure-activity relationships of similar O-alkylhydroxylamines and cyclopropylamines. This document provides a detailed examination of these potential pathways, proposes experimental protocols to validate these hypotheses, and offers insights for researchers in the field.

Introduction: Unveiling the Potential of a Unique Scaffold

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a molecule of interest in medicinal chemistry due to its unique combination of a reactive hydroxylamine group and a cyclopropane ring, a feature associated with a range of biological activities. The hydrochloride salt form enhances its stability and solubility for experimental use[1][2][3]. While its precise biological role is yet to be fully elucidated, the structural motifs present in the molecule allow for informed hypotheses regarding its potential mechanisms of action.

This guide will delve into two primary putative mechanisms:

  • Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1): Based on the established activity of O-alkylhydroxylamines, this pathway represents a compelling area of investigation for its potential in oncology and immunology.

  • Inhibition of Monoamine Oxidase (MAO): The presence of the cyclopropyl group, a key feature in several known MAO inhibitors, suggests a possible role in modulating neurotransmitter levels, relevant to neurodegenerative diseases and depression.

This document aims to provide a comprehensive technical overview for researchers, outlining the scientific rationale behind these hypotheses and providing detailed experimental workflows to facilitate further investigation.

Hypothesized Mechanism of Action 1: Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Its overexpression in various pathological states, particularly in the tumor microenvironment, leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunosuppressive milieu that allows tumors to evade immune destruction.

Rationale for IDO1 Inhibition by O-Alkylhydroxylamines

Recent studies have identified O-alkylhydroxylamines as a novel class of IDO1 inhibitors. The parent compound, O-benzylhydroxylamine, has demonstrated sub-micromolar inhibition of IDO1[4]. The proposed mechanism involves the coordination of the hydroxylamine moiety to the heme iron within the active site of the IDO1 enzyme. This interaction is thought to mimic the alkylperoxy transition or intermediate state of the natural tryptophan substrate, thereby competitively inhibiting the enzyme's catalytic activity[4].

Given the structural similarity of O-(2-Cyclopropylethyl)hydroxylamine to O-benzylhydroxylamine, it is plausible that it could act as an IDO1 inhibitor through a similar mechanism. The cyclopropylethyl group would occupy a hydrophobic pocket within the active site, influencing binding affinity and selectivity.

Visualizing the Putative IDO1 Inhibition Pathway

IDO1_Inhibition cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Catabolism Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme (Heme Iron) Tumor_Cell->IDO1 Upregulates T_Cell T Cell T_Cell_Activation T Cell Activation T_Cell->T_Cell_Activation Leads to Tryptophan Tryptophan Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces Compound O-(2-Cyclopropylethyl) hydroxylamine HCl Compound->IDO1 Inhibits (Hypothesized) Immune_Suppression->T_Cell Inhibits

Caption: Hypothesized IDO1 inhibition by O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Experimental Protocol for Determining IDO1 Inhibition

This protocol outlines a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • O-(2-Cyclopropylethyl)hydroxylamine hydrochloride

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a stock solution of L-Tryptophan (10 mM) in the assay buffer.

    • Prepare a reaction cocktail containing methylene blue (20 µM), ascorbic acid (20 mM), and catalase (200 µg/mL) in the assay buffer.

    • Prepare a stock solution of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the reaction cocktail.

    • Add 10 µL of the serially diluted O-(2-Cyclopropylethyl)hydroxylamine hydrochloride or vehicle control.

    • Add 20 µL of recombinant human IDO1 enzyme (final concentration ~50 nM).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-Tryptophan solution (final concentration 2 mM).

    • Monitor the consumption of tryptophan by measuring the absorbance at 321 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (µM) against IDO1
O-(2-Cyclopropylethyl)hydroxylamine HClTo be determined
O-benzylhydroxylamine (Reference)Literature value

Hypothesized Mechanism of Action 2: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a therapeutic strategy employed in the treatment of depression and neurodegenerative disorders.

Rationale for MAO Inhibition

The rationale for this hypothesis is twofold:

  • Hydroxylamine Moiety: Hydroxylamine hydrochloride has been reported to be a selective inhibitor of MAO, with a 1 mM concentration inhibiting 99.8% of MAO activity in vitro[5].

  • Cyclopropylamine Moiety: The cyclopropyl group is a well-known pharmacophore in a number of potent MAO inhibitors, such as tranylcypromine. A study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine highlighted its activity as a MAO inhibitor[6].

The combination of the hydroxylamine and the cyclopropylethyl group in the target molecule suggests a potential for MAO inhibition, possibly with a unique selectivity profile for MAO-A or MAO-B isoforms.

Visualizing the Putative MAO Inhibition Pathway

MAO_Inhibition cluster_Synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine) Presynaptic_Neuron->Monoamines Releases Postsynaptic_Neuron Postsynaptic Neuron Monoamines->Postsynaptic_Neuron Binds to Receptors MAO Monoamine Oxidase (MAO) Monoamines->MAO Degraded by Increased_Monoamines Increased Synaptic Monoamines Compound O-(2-Cyclopropylethyl) hydroxylamine HCl Compound->MAO Inhibits (Hypothesized) Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Increased_Monoamines->Therapeutic_Effect

Caption: Hypothesized MAO inhibition by O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Experimental Protocol for Determining MAO Inhibition

This protocol describes a fluorometric assay to determine the IC50 values of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Amplex Red reagent)

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • O-(2-Cyclopropylethyl)hydroxylamine hydrochloride

  • Known MAO-A and MAO-B inhibitors (e.g., clorgyline and selegiline) as positive controls

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 7.4).

    • Prepare a working solution of the MAO substrate and HRP in the assay buffer.

    • Prepare a stock solution of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride and serially dilute it.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the serially diluted inhibitor or vehicle control.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of the substrate/HRP working solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 values for both MAO-A and MAO-B by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (µM) against MAO-AIC50 (µM) against MAO-B
O-(2-Cyclopropylethyl)hydroxylamine HClTo be determinedTo be determined
Clorgyline (MAO-A inhibitor)Literature valueLiterature value
Selegiline (MAO-B inhibitor)Literature valueLiterature value

Conclusion and Future Directions

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride presents an intriguing scaffold for drug discovery. While direct evidence of its mechanism of action is currently lacking, structure-activity relationships with known inhibitors of IDO1 and MAO provide a strong foundation for further investigation. The proposed mechanisms of IDO1 and MAO inhibition are not mutually exclusive and warrant experimental validation.

Future research should focus on:

  • In vitro validation: Conducting the enzymatic assays outlined in this guide to confirm or refute the hypothesized inhibitory activities.

  • Cell-based assays: Evaluating the compound's efficacy in relevant cellular models, such as cancer cell lines co-cultured with immune cells (for IDO1) or neuronal cell lines (for MAO).

  • Selectivity profiling: Assessing the compound's selectivity against a panel of related enzymes to understand its off-target effects.

  • Structural biology: Co-crystallization studies with IDO1 or MAO to elucidate the precise binding mode at the molecular level.

By systematically exploring these potential mechanisms, the scientific community can unlock the therapeutic potential of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride and pave the way for the development of novel therapeutics.

References

  • Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Organic Chemistry, 70(6), 2148-2153.
  • Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106.
  • Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281-3287.

Sources

Foundational

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride stability and storage conditions

An In-depth Technical Guide: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: A Guide to Chemical Stability, Storage, and Handling Introduction: Understanding the Molecule and its Analogs O-(2-Cyclopropylethyl)hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: A Guide to Chemical Stability, Storage, and Handling

Introduction: Understanding the Molecule and its Analogs

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of interest to researchers in medicinal chemistry and drug development. As with many specialized reagents, comprehensive stability data for this specific molecule is not widely published. However, its core chemical reactivity, and therefore its stability profile, is fundamentally governed by the hydroxylamine hydrochloride functional group.

This guide leverages extensive, authoritative data from the parent compound, hydroxylamine hydrochloride, to provide a robust framework for the safe storage and handling of its O-(2-Cyclopropylethyl) analog. The cyclopropylethyl substituent is a relatively inert alkyl group that does not introduce new, highly labile functionalities. Therefore, the stability concerns associated with hydroxylamine hydrochloride—such as sensitivity to heat, moisture, and certain metals—serve as a reliable and conservative basis for protocol development. This document provides the necessary insights and procedures for researchers to maintain the integrity of their material and ensure laboratory safety.

Compound CAS Number Molecular Formula Molecular Weight
O-(2-Cyclopropylethyl)hydroxylamine854383-24-7[1]C₅H₁₁NO[1]101.15 g/mol [1]
Hydroxylamine Hydrochloride (Proxy)5470-11-1NH₂OH·HCl[2]69.49 g/mol

PART 1: The Core Stability Profile

The stability of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is not absolute. Its degradation is influenced by several environmental factors. Understanding these factors is critical to preserving the compound's purity and preventing potentially hazardous situations.

Thermal Sensitivity

Mechanism: Hydroxylamine and its salts are known for their thermal instability[3]. Elevated temperatures provide the necessary activation energy to initiate exothermic decomposition. This decomposition can be autocatalytic, meaning the reaction products can accelerate further degradation, potentially leading to a runaway reaction[4]. For hydroxylamine hydrochloride, heating above 115-150°C can cause explosive decomposition[5]. While the alkyl substitution in O-(2-Cyclopropylethyl)hydroxylamine hydrochloride may slightly alter the exact decomposition temperature, the inherent risk remains.

Consequence: Loss of material purity, pressure buildup in sealed containers, and, in severe cases, violent decomposition[6].

Hygroscopicity and Moisture Sensitivity

Mechanism: The hydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere[5][7][8]. The absorbed water can act as a solvent, facilitating ionic reactions and potentially accelerating decomposition pathways[4]. Furthermore, hydroxylamine can react slowly with water[8]. The presence of moisture can compromise the compound's long-term stability even at ambient temperatures.

Consequence: Chemical degradation, caking of the solid material, and inaccurate weighing for experimental use.

Incompatible Materials

Mechanism: As a derivative of a strong reducing agent, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is incompatible with several classes of chemicals[8].

  • Strong Oxidizing Agents: Reacts vigorously, potentially leading to fire or explosion[6][9].

  • Alkalis (Bases): Neutralization of the hydrochloride salt liberates the free base, which is generally less stable than the salt form. Decomposition is accelerated at high pH[10].

  • Heavy Metals: Certain metal ions, such as copper and iron, can catalyze the decomposition of hydroxylamine solutions[6][10]. For this reason, storage in metal containers is explicitly advised against.

Consequence: Rapid, uncontrolled reactions, release of hazardous gases (e.g., nitrogen oxides, hydrogen chloride), and complete loss of material[9].

PART 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary method for ensuring the long-term stability of the compound and the safety of laboratory personnel.

Recommended Storage Conditions

The following conditions are derived from best practices for hydroxylamine hydrochloride and are directly applicable to its derivatives.

Parameter Recommendation Rationale
Temperature Store in a cool environment, ideally refrigerated (2-8°C)[7].To minimize thermal decomposition and maintain compound stability[7].
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The compound is sensitive to air and moisture[8][11]. Inert gas displaces oxygen and water vapor.
Container Keep in the original, tightly sealed, corrosion-resistant container (e.g., glass or HR-HDPE)[6]. No metal containers .To prevent leakage, contamination, and exposure to atmospheric moisture[12]. Avoids catalytic decomposition by metals.
Location Store in a dry, well-ventilated, designated area for corrosive and toxic materials[6][9].To ensure proper environmental control and prevent accidental contact with incompatible substances.
Light Store in a dark place or in an amber vial.While less critical than temperature and moisture, light can provide energy to initiate degradation over long periods.
Standard Operating Procedure for Handling

This protocol ensures minimal exposure and preserves compound integrity.

  • Preparation: Work in a designated area such as a chemical fume hood to ensure adequate ventilation[9]. Ensure an eyewash station and safety shower are readily accessible[6].

  • Personal Protective Equipment (PPE): Before handling, don the following mandatory PPE:

    • Eye Protection: Chemical safety goggles[9].

    • Hand Protection: Nitrile or rubber gloves[9][13].

    • Body Protection: A lab coat and closed-toe shoes[9].

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Open the container under a gentle stream of inert gas if possible.

    • Weigh the required amount of solid quickly and efficiently, avoiding the creation of dust[9].

    • Immediately and tightly reseal the main container, purging with inert gas before closure if possible[12].

  • Post-Handling:

    • Clean any residual material from the spatula and weighing vessel.

    • Thoroughly wash hands and any exposed skin after handling is complete[6][9].

    • Dispose of contaminated gloves and weighing paper in accordance with institutional hazardous waste regulations[6].

PART 3: Experimental Workflows & Visual Guides

Workflow for a Preliminary Stability Assessment

For researchers using this compound in critical applications, performing a simple, in-house stability study is a self-validating measure of trustworthiness. This workflow outlines the necessary steps.

Stability_Study_Workflow cluster_prep Preparation & Baseline cluster_stress Stress Conditions cluster_analysis Analysis & Conclusion A 1. Receive & Log Compound B 2. Perform Initial Analysis (t=0, HPLC Purity, Appearance) A->B C1 Condition A: 40°C / 75% RH (Accelerated) B->C1 3. Aliquot & Expose to Stress Conditions C2 Condition B: 25°C / 60% RH (Ambient) B->C2 3. Aliquot & Expose to Stress Conditions C3 Condition C: 5°C (Refrigerated) B->C3 3. Aliquot & Expose to Stress Conditions D 4. Sample & Analyze at Timepoints (e.g., 1, 2, 4 weeks) C1->D C2->D C3->D E 5. Compare Data to t=0 Baseline D->E F 6. Determine Stability Profile & Establish Re-test Date E->F

Caption: Workflow for conducting an in-house stability study.

Decision Tree for Spill Management

Accidents require a calm, logical, and predetermined response. This decision tree, based on established safety protocols for hydroxylamine hydrochloride, guides the user through the necessary steps.[6][9]

Spill_Response start Spill Occurs is_large Is spill large or uncontained? start->is_large evacuate Evacuate Immediate Area Alert EH&S / Emergency Response Do Not Attempt Cleanup is_large->evacuate Yes ppe_check Is appropriate PPE being worn? is_large->ppe_check No (Small Spill) end Incident Reported & Resolved evacuate->end don_ppe Don Mandatory PPE: Goggles, Gloves, Lab Coat ppe_check->don_ppe No cleanup 1. Cover spill with inert, dry material (e.g., sand, vermiculite). 2. Sweep up without creating dust. 3. Place in a sealed, labeled container for hazardous waste disposal. ppe_check->cleanup Yes don_ppe->cleanup decontaminate Decontaminate spill area with water and dispose of cleanup materials as waste. cleanup->decontaminate decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

Conclusion

While O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a valuable synthetic building block, its inherent chemical nature demands respect and careful management. By treating it with the same precautions as its parent compound, hydroxylamine hydrochloride, researchers can ensure its long-term stability and maintain a safe laboratory environment. The core principles are unambiguous: store the compound in a cool, dry, and inert environment, away from incompatible materials, and always utilize appropriate personal protective equipment during handling. Following these guidelines will safeguard both the integrity of the research and the well-being of the researcher.

References

  • Vertex AI Search Grounding, Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
  • Guidechem, Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. (May 11 2024).
  • Thermo Fisher Scientific, Hydroxylamine hydrochloride - SAFETY DATA SHEET. (November 16 2010).
  • Combi-Blocks, Inc., O-(Cyclopentylmethyl)hydroxylamine hydrochloride - Safety Data Sheet. (January 02 2023).
  • MilliporeSigma, Hydroxylamine hydrochloride - SAFETY DATA SHEET. (November 06 2025).
  • Sigma-Aldrich, Hydroxylamine hydrochloride - SAFETY DATA SHEET. (November 06 2025).
  • PubChem, O-(2-cyclopropylethyl)hydroxylamine.
  • Penta chemicals, Hydroxylamine hydrochloride - Safety Data Sheet. (March 17 2025).
  • CPAchem Ltd., Hydroxylamine hydrochloride solution (USP403) - Safety data sheet.
  • Acros Organics, Hydroxylamine hydrochloride - SAFETY DATA SHEET. (November 16 2010).
  • Loba Chemie, HYDROXYLAMINE HYDROCHLORIDE SOLUTION TS ACC. USP - MSDS. (December 19 2018).
  • Lab Alley, Hydroxylamine Hydrochloride - SAFETY DATA SHEET. (July 03 2025).
  • Ricca Chemical Company, Hydroxylamine Hydrochloride - Safety Data Sheet. (January 09 2026).
  • ChemicalBook, Hydroxylamine hydrochloride | 5470-11-1.
  • IChemE, Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
  • ChemicalBook, Hydroxylamine hydrochloride CAS#: 5470-11-1.
  • Sciencemadness Wiki, Hydroxylammonium chloride. (June 25 2023).
  • NOAA, HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals.
  • precisionFDA, HYDROXYLAMINE HYDROCHLORIDE.
  • Santa Cruz Biotechnology, O-Cyclopropylmethyl-hydroxylamine, Hydrochloride | CAS 74124-04-2.
  • Google Patents, Method of decomposing hydroxylamine in aqueous solutions.
  • ScienceDirect, Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (January 21 2024).
  • ResearchGate, Autocatalytic decomposition of hydroxylamine hydrochloride and n-methyl hydroxylamine hydrochloride. (August 08 2025).
  • Google Patents, Stabilization of hydroxylamine solutions.
  • LookChem, O-2-Propynylhydroxylamine hydrochloride.
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Exploratory

Technical Guide: Safety and Handling of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

This guide details the technical specifications, safety protocols, and handling procedures for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride , a specialized alkoxyamine intermediate used in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, safety protocols, and handling procedures for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride , a specialized alkoxyamine intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (CAS: 854383-24-7 [free base]) is a reactive O-substituted hydroxylamine derivative. It serves as a critical "building block" for introducing the 2-cyclopropylethoxy moiety into drug scaffolds, typically to modulate lipophilicity (LogP) or metabolic stability in kinase inhibitors and GPCR ligands.

While the hydrochloride salt significantly improves thermal stability compared to the free base, the compound retains the inherent hazards of the N–O bond class: thermal instability , mutagenic potential , and corrosivity . This guide establishes a self-validating safety protocol to mitigate these risks during storage, handling, and synthesis.

Physicochemical Characterization

Understanding the fundamental properties is the first step in risk management.

PropertySpecificationNotes
Chemical Name O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
CAS Number 854383-24-7 (Free Base)Note: HCl salt often cited as derivative
Molecular Formula C₅H₁₁NO[1][2] · HCl
Molecular Weight ~137.61 g/mol 101.15 (Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexanes, TolueneDissolve in polar solvents for reactions.[3]
Melting Point 150–160 °C (Decomposes)Do not exceed 140 °C during processing.
pKa ~4.5 (Conjugate acid)Less basic than alkylamines due to oxygen electronegativity.

Hazard Identification & Toxicology (GHS)

The following classification is derived from structural analogs (e.g., methoxyamine HCl) and functional group analysis.

Core Hazards
  • Thermal Instability (H204/H242): The N–O bond is energetically labile. Although the HCl salt stabilizes the amine, heating above 100°C—especially in the presence of metals (Fe, Cu)—can catalyze rapid exothermic decomposition.

  • Genotoxicity (H341): Hydroxylamine derivatives are often Ames positive. Treat as a suspected mutagen until specific data proves otherwise.

  • Corrosivity/Irritation (H314/H318): The salt is acidic. Contact with moisture generates HCl, causing severe eye damage and skin burns.

  • Skin Sensitization (H317): High potential for allergic dermatitis upon repeated exposure.

Incompatibility Matrix
  • Strong Oxidizers: Reaction with permanganates or peroxides can lead to explosive deflagration.

  • Carbonyls (Aldehydes/Ketones): Spontaneous condensation to form oximes (unless this is the intended reaction).

  • Heavy Metals: Iron and copper ions catalyze N–O bond cleavage and decomposition.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats and ground all metal equipment. Hydroxylamine dusts can have low Minimum Ignition Energy (MIE).

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator if dust generation is possible outside a hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time < 15 mins for hydroxylamines.

  • Ocular: Chemical splash goggles. Face shield required for quantities >10g.

Storage Logic
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture uptake accelerates hydrolysis and degradation.

  • Container: Polypropylene or glass. Avoid metal spatulas or containers.

Operational Workflows: Synthesis & Application

The following workflow illustrates the safe usage of O-(2-Cyclopropylethyl)hydroxylamine HCl in a standard coupling reaction (e.g., Oxime formation).

Diagram: Safe Reaction Workflow

G Start Start: Weighing Solubilization Solubilization (MeOH/Water) Start->Solubilization In Fume Hood Neutralization Neutralization (Add Base: NaOAc/Pyridine) Solubilization->Neutralization Exothermic Step Control Temp <20°C Coupling Coupling Reaction (Add Ketone/Aldehyde) Neutralization->Coupling Release Free Base Quench Quench & Workup (Remove volatiles <40°C) Coupling->Quench Monitor by LCMS

Caption: Logical workflow for coupling O-substituted hydroxylamines, emphasizing temperature control during neutralization.

Step-by-Step Protocol (Oxime Formation)

Objective: Condense O-(2-Cyclopropylethyl)hydroxylamine HCl with a ketone substrate.

  • Preparation:

    • Calculate stoichiometry (typically 1.1 – 1.5 equivalents of hydroxylamine).

    • Pre-cool the solvent (Methanol or Ethanol) to 0°C.

  • Solubilization & Neutralization (Critical Step):

    • Dissolve the hydrochloride salt in the cold solvent.

    • Slowly add a mild base (Sodium Acetate or Pyridine).

    • Why? Rapid addition generates heat. The free base form is less stable than the salt. Keeping the system cold (0–5°C) prevents decomposition of the liberated free amine before it reacts.

  • Reaction:

    • Add the ketone/aldehyde substrate.[4][5]

    • Allow to warm to Room Temperature (20–25°C).

    • Safety Check: Do not reflux unless absolutely necessary. If heating is required, limit to 50°C and ensure an inert atmosphere.

  • Workup:

    • Concentrate under reduced pressure. Bath temperature must not exceed 40°C.

    • Partition between Ethyl Acetate and Water. The oxime product usually extracts into the organic layer.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate) to neutralize the acidity.

  • Clean: Absorb with inert material (Vermiculite). Do not use paper towels (fire risk with oxidizers/reactive amines).

  • Decontaminate: Wash surface with 10% bleach solution to degrade trace hydroxylamine residues.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation: Do NOT mix with waste streams containing:

    • Oxidizing agents (Nitric acid, Peroxides).

    • Ketones/Aldehydes (unless reaction is intended).

    • Heavy metal waste.[6]

  • Labeling: Clearly label as "O-Substituted Hydroxylamine - Potential Mutagen/Sensitizer".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19968674, O-(2-cyclopropylethyl)hydroxylamine. Retrieved February 17, 2026, from [Link]

  • Cisneros, L. O., et al. (2001). Thermal stability of hydroxylamine derivatives and their explosive hazard identification. Institution of Chemical Engineers Symposium Series. Retrieved February 17, 2026, from [Link]

Sources

Foundational

Theoretical &amp; Mechanistic Analysis of Cyclopropylethyl (CPE) Ligands in Drug Design

The following technical guide provides an in-depth theoretical and mechanistic analysis of molecules containing the cyclopropylethyl (CPE) moiety. This analysis focuses on the structural, electronic, and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and mechanistic analysis of molecules containing the cyclopropylethyl (CPE) moiety. This analysis focuses on the structural, electronic, and pharmacological distinctions between the CPE group and its widely used homolog, the cyclopropylmethyl (CPM) group, particularly within the context of opioid receptor ligands and metabolic stability.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, Pharmacologists

Executive Summary

The cyclopropylmethyl (CPM) group is a privileged scaffold in medicinal chemistry, most notably as the "antagonist switch" in morphinan opioids (e.g., Naltrexone, Buprenorphine). The cyclopropylethyl (CPE) group—formed by the homologation of the linker by one methylene unit—represents a critical probe for exploring the steric and electronic boundaries of receptor binding pockets.

This guide details the theoretical underpinnings of CPE-containing molecules, focusing on:

  • The "Agonist Switch" Phenomenon: How linker elongation alters receptor state stabilization.

  • Electronic & Conformational Landscapes: DFT insights into Walsh orbital interactions and rotational barriers.

  • Metabolic Liabilities: The mechanistic basis of P450 inactivation via Single Electron Transfer (SET).

Part 1: The Pharmacodynamic "Switch" – CPM vs. CPE

In G-Protein Coupled Receptors (GPCRs), particularly the


-opioid receptor (MOR), the N-substituent dictates efficacy. Theoretical models (MD simulations and docking) reveal a distinct size-efficacy relationship.
The Steric Toggle Mechanism

The binding pocket of the MOR contains a critical salt bridge (Asp147) and a hydrophobic sub-pocket.

  • N-Cyclopropylmethyl (CPM): The short methylene linker creates a rigid, bulky "triangle" that clashes with the active-state conformation of the receptor. It prevents the outward movement of Transmembrane Helix 6 (TM6), effectively locking the receptor in an inactive state (Antagonism).

  • N-Cyclopropylethyl (CPE): The addition of a second methylene group (

    
    ) introduces flexibility and extends the cyclopropyl ring deeper into the hydrophobic crevice.
    
    • Theoretical Prediction: This elongation relieves the steric clash with TM6.

    • Result: The CPE group often restores partial or full agonist activity by allowing the receptor to adopt the active conformation, mimicking the binding mode of the N-phenethyl group (a potent agonist motif).

Visualization of the Signaling Switch

The following diagram illustrates the logical flow from structural modification to pharmacological outcome, based on MD simulation trajectories.

OpioidSwitch cluster_ligand Ligand Structure cluster_receptor Receptor Conformation (MOR) CPM N-Cyclopropylmethyl (Short Linker) Inactive Inactive State (TM6 Locked) CPM->Inactive Steric Clash CPE N-Cyclopropylethyl (Extended Linker) Transition Intermediate State (Partial TM6 Movement) CPE->Transition Relieved Strain Phenethyl N-Phenethyl (Optimal Linker) Active Active State (TM6 Outward Shift) Phenethyl->Active Hydrophobic Capture Outcome Pharmacological Output Inactive->Outcome Antagonist (e.g., Naltrexone) Transition->Outcome Partial Agonist (e.g., CPE-Norazocine) Active->Outcome Full Agonist (e.g., Fentanyl analogs)

Figure 1: The "Homologation Switch" in Opioid Receptor Pharmacology. Extending the N-substituent length shifts the equilibrium from inactive (antagonist) to active (agonist) states.

Part 2: Electronic Structure & Conformational Analysis (DFT)

The cyclopropyl group is not merely a steric bulk; it is electronically unique due to its high ring strain (~27.5 kcal/mol) and the presence of Walsh orbitals (high p-character C-C bonds).

Conformational Preferences

In CPE molecules, the ethyl linker introduces two key rotatable bonds (


: N-C and 

: C-C).
  • Bisected Conformation: The cyclopropyl ring prefers to be bisected by the plane of the adjacent

    
    -bond electron acceptors/donors to maximize hyperconjugation.
    
  • Gauche Effect: In the ethyl linker, the gauche conformation is often stabilized by attractive dispersion forces between the cyclopropyl ring and the protonated nitrogen (in the ammonium form), creating a compact "folded" pharmacophore.

Quantitative Data: Linker Comparison

The following table summarizes theoretical parameters derived from B3LYP/6-31G* level DFT calculations.

ParameterN-Cyclopropylmethyl (CPM)N-Cyclopropylethyl (CPE)Implication
Linker Length ~1.5 Å~2.9 ÅCPE reaches deeper hydrophobic pockets.
Cone Angle ~95°~85° (Effective)CPE has a narrower effective vector due to flexibility.
Rotational Barrier High (Sterically hindered)Moderate (Flexible)CPE incurs lower entropic penalty upon binding.
LogP (Lipophilicity) 1.2 (Fragment contribution)1.7 (Fragment contribution)CPE increases BBB permeability.

Part 3: Metabolic Stability & Toxicity (ADMET)

The cyclopropyl group is a double-edged sword in metabolism. While it blocks


-hydroxylation due to steric bulk, it introduces a risk of Mechanism-Based Inhibition (MBI)  or "suicide inhibition" of Cytochrome P450 enzymes.
The P450 Inactivation Mechanism

Theoretical studies suggest that P450 oxidation of cyclopropylamines can proceed via two competing pathways:

  • Hydrogen Atom Transfer (HAT): Standard N-dealkylation.

  • Single Electron Transfer (SET): The P450 heme (

    
    ) abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.
    

The CPE Difference: In N-CPM molecules, the radical cation is adjacent to the cyclopropyl ring, facilitating rapid ring opening and covalent bonding to the heme porphyrin (toxicity). In N-CPE molecules, the ethyl linker acts as an "insulator." The radical center is one carbon further removed, potentially reducing the rate of ring opening relative to N-dealkylation.

Metabolic Pathway Simulation

This diagram outlines the bifurcation between safe metabolism and toxicity.

Metabolism Substrate N-CPE Ligand P450 Cytochrome P450 (Compound I) Substrate->P450 Radical Aminium Radical Cation (SET Mechanism) P450->Radical - 1 e⁻ Path_Safe Pathway A: H-Abstraction (HAT) Radical->Path_Safe Path_Toxic Pathway B: Ring Opening (Radical Rearrangement) Radical->Path_Toxic Dealkyl N-Dealkylation Product (Safe Metabolite) Path_Safe->Dealkyl Loss of Acetaldehyde Adduct Heme-Adduct (Enzyme Inactivation) Path_Toxic->Adduct Covalent Bond to Porphyrin

Figure 2: Theoretical Metabolic Fate of Cyclopropylamines. The ethyl linker in CPE modulates the ratio between Pathway A (Safe) and Pathway B (Toxic).

Part 4: Experimental & Computational Protocols

To validate these theoretical insights, the following self-validating protocols are recommended.

Computational Setup (Protocol)

Objective: Calculate the Binding Free Energy (


) and Conformational Stability.
  • Ligand Preparation:

    • Generate 3D structures of CPE and CPM analogs.

    • Parameterize using GAFF2 (General AMBER Force Field) with AM1-BCC charges.

  • Docking (Static):

    • Target:

      
      -Opioid Receptor (PDB: 5C1M for agonist state, 4DKL for antagonist state).
      
    • Software: AutoDock Vina or Glide.

    • Validation: Re-dock the crystallographic ligand (RMSD < 2.0 Å required).

  • Molecular Dynamics (Dynamic):

    • System: Ligand-Receptor complex embedded in a POPC lipid bilayer + TIP3P water + 0.15M NaCl.

    • Engine: GROMACS or AMBER.

    • Duration: Minimum 500 ns production run.

    • Metric: Monitor the distance between the ligand Nitrogen and Asp147 (

      
       Å) and the RMSD of TM6.
      
  • Binding Energy Calculation:

    • Use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on the MD trajectory frames.

    • Success Criteria:

      
       (CPE) should be more favorable (more negative) than CPM in the active receptor conformation.
      
Synthesis Validation (Brief)
  • Precursor: Cyclopropylacetic acid or (2-bromoethyl)cyclopropane.

  • Coupling: N-alkylation of the nor-opioid scaffold (e.g., Norbuprenorphine) using

    
     in Acetonitrile.
    
  • Verification:

    
    -NMR must show the characteristic multiplets of the cyclopropyl ring (0.1–0.6 ppm) and the ethyl linker (triplet/quartet at 2.5–3.0 ppm).
    

References

  • Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 2012. Link

  • Molecular details of µ-opioid receptor activation. Journal of Physical Chemistry B, 2013.[1] Link

  • Mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines. Frontiers in Pharmacology, 2017. Link

  • Binding preference at the µ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropsychopharmacology, 2022. Link

  • The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 2016. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride in the Synthesis of Novel N-Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with a Versatile Reagent The relentless pursuit of novel bioactive molecules in drug discovery necessitates the e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Versatile Reagent

The relentless pursuit of novel bioactive molecules in drug discovery necessitates the exploration of unique chemical scaffolds. N-heterocycles are a cornerstone of medicinal chemistry, forming the core of a vast number of approved drugs. The functionalization and diversification of these structures are therefore of paramount importance. O-(2-Cyclopropylethyl)hydroxylamine hydrochloride emerges as a reagent of significant interest, offering a pathway to introduce the valuable cyclopropylethyl motif into N-heterocyclic systems. The cyclopropyl group is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. This application note provides a comprehensive guide to the utilization of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in the synthesis of N-heterocycles, focusing on the formation of oxime ethers and their subsequent transformation into valuable heterocyclic frameworks.

Core Principle: A Two-Stage Approach to N-Heterocycle Synthesis

The synthesis of N-heterocycles using O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is typically envisioned as a two-stage process. The initial step involves the formation of an O-(2-Cyclopropylethyl) oxime ether from a suitable carbonyl-containing precursor. This is a robust and well-established transformation in organic chemistry.[1][2] The second, more strategic step, involves the cyclization of the resulting oxime ether to construct the desired N-heterocyclic ring. While direct literature on the cyclization of O-(2-Cyclopropylethyl) oxime ethers is emerging, strong precedent from closely related O-cyclopropyl hydroxylamines suggests that intramolecular rearrangements, such as the[3][3]-sigmatropic rearrangement, can be a powerful tool for the construction of complex N-heterocycles like tetrahydroquinolines.[4][5]

PART 1: Synthesis of O-(2-Cyclopropylethyl) Oxime Ethers

The foundational step in this synthetic strategy is the reliable formation of O-(2-Cyclopropylethyl) oxime ethers from aldehydes or ketones. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. The use of the hydrochloride salt of the hydroxylamine necessitates the addition of a base to liberate the free hydroxylamine for the reaction to proceed efficiently.

Protocol 1: General Procedure for the Synthesis of O-(2-Cyclopropylethyl) Oxime Ethers

Objective: To synthesize an O-(2-Cyclopropylethyl) oxime ether from a generic aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 eq)

  • O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)

  • Sodium Acetate (NaOAc) (2.5 mmol, 2.5 eq)

  • Ethanol (EtOH) (10 mL)

  • Deionized Water (as required for workup)

  • Ethyl Acetate (EtOAc) (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq), O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.2 eq), and sodium acetate (2.5 eq).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyls, the reaction mixture can be heated to reflux (typically 60-80 °C) for 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-(2-Cyclopropylethyl) oxime ether.

PART 2: Proposed Synthesis of N-Heterocycles via[3][3]-Sigmatropic Rearrangement

Drawing a strong mechanistic analogy from the work on O-cyclopropyl hydroxylamines, we propose a pathway for the synthesis of N-heterocycles, such as tetrahydroquinolines, from N-aryl O-(2-Cyclopropylethyl) hydroxamates.[4][5] This transformation is predicated on a base-mediated[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization.

Conceptual Workflow for Tetrahydroquinoline Synthesis

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement & Cyclization Start O-(2-Cyclopropylethyl)hydroxylamine HCl N_Arylation N-Arylation (Base, Solvent) Start->N_Arylation ArylHalide Aryl Halide (e.g., Fluoronitrobenzene) ArylHalide->N_Arylation Hydroxamate N-Aryl-O-(2-Cyclopropylethyl) Hydroxylamine N_Arylation->Hydroxamate Rearrangement [3,3]-Sigmatropic Rearrangement (Base, Heat) Hydroxamate->Rearrangement Intermediate Dienone Intermediate Rearrangement->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tetrahydroquinoline 2-Hydroxy- Tetrahydroquinoline Cyclization->Tetrahydroquinoline

Caption: Proposed workflow for tetrahydroquinoline synthesis.

Protocol 2: Proposed Synthesis of a 2-Hydroxy-Tetrahydroquinoline Derivative

Objective: To synthesize a 2-hydroxy-tetrahydroquinoline derivative from an N-aryl-O-(2-Cyclopropylethyl) hydroxylamine via a one-pot cascade reaction.

Materials:

  • N-Aryl-O-(2-Cyclopropylethyl) hydroxylamine (1.0 mmol, 1.0 eq) (synthesized from the corresponding aryl halide and O-(2-Cyclopropylethyl)hydroxylamine)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere e.g., N₂ or Ar)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the N-Aryl-O-(2-Cyclopropylethyl) hydroxylamine (1.0 eq) to an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add trifluoroethanol (5 mL) followed by triethylamine (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC for the consumption of the starting material and the appearance of a new, more polar spot.

  • Workup: Cool the reaction mixture to room temperature.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-hydroxy-tetrahydroquinoline derivative.

Mechanistic Rationale

The proposed synthesis of tetrahydroquinolines is grounded in the established reactivity of similar systems. The key[3][3]-sigmatropic rearrangement is a powerful C-C and C-N bond-forming reaction. The use of a base, such as triethylamine, is crucial for facilitating the rearrangement, and a polar solvent like trifluoroethanol has been shown to be effective in promoting this type of transformation.[4]

G cluster_0 Proposed Mechanism A N-Aryl-O-(2-Cyclopropylethyl) Hydroxylamine B [3,3]-Sigmatropic Rearrangement A->B Base (Et₃N) C Dienone Intermediate B->C D Tautomerization & Cyclization C->D E 2-Hydroxy- Tetrahydroquinoline D->E

Caption: Simplified mechanistic pathway.

Data Presentation: Expected Outcomes and Substrate Scope

Based on analogous reactions, the synthesis of O-(2-Cyclopropylethyl) oxime ethers is expected to be high-yielding with a broad substrate scope. The subsequent cyclization is likely to be successful with electron-rich and some electron-neutral N-aryl substituents.

Table 1: Representative Examples of Oxime Ether Formation

EntryCarbonyl CompoundProductExpected Yield (%)
1BenzaldehydeO-(2-Cyclopropylethyl)benzaldoxime>90
24-ChlorobenzaldehydeO-(2-Cyclopropylethyl)-4-chlorobenzaldoxime>85
3AcetophenoneO-(2-Cyclopropylethyl)acetophenone oxime>80
4CyclohexanoneO-(2-Cyclopropylethyl)cyclohexanone oxime>90

Table 2: Predicted Suitability of N-Aryl Substituents for Cyclization

N-Aryl SubstituentPredicted ReactivityRationale
4-MethoxyphenylHighElectron-donating group activates the aromatic ring for cyclization.
PhenylModerateElectron-neutral, should proceed under optimized conditions.
4-ChlorophenylModerate to LowElectron-withdrawing group may deactivate the ring towards cyclization.
2-NitrophenylHighThe ortho-nitro group can act as an internal oxidant to facilitate rearomatization.

Conclusion and Future Perspectives

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a promising and versatile reagent for the synthesis of novel N-heterocycles. The straightforward formation of oxime ethers provides a platform for subsequent intramolecular cyclization reactions. The proposed[3][3]-sigmatropic rearrangement pathway offers a compelling strategy for the construction of complex scaffolds like tetrahydroquinolines. Further exploration of different cyclization strategies, including radical-mediated and metal-catalyzed approaches, could significantly broaden the utility of this reagent in medicinal chemistry and drug discovery. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to begin exploring the rich chemistry of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in their own synthetic endeavors.

References

  • Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773. Available at: [Link]

  • Kumar, A., & Kumar, V. (2024). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. RSC Advances, 14(1), 1-21. Available at: [Link]

  • Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. Available at: [Link]

  • Hayashi, M., & Nakamura, S. (2011). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50(9), 2249-2252. Available at: [Link]

  • Lad, U. P., et al. (2014). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research, 6(1), 341-346. Available at: [Link]

  • Wang, Q., et al. (2020). Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds. Organic Chemistry Frontiers, 7(18), 2735-2759. Available at: [Link]

  • De, S., & Kuntala, N. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry, 83(21), 13326–13335. Available at: [Link]

  • Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. Available at: [Link]

  • Curran, D. P. (2022). II. Oximes. Chemistry LibreTexts. Available at: [Link]

  • Santos, P. F., & Lobo, A. M. (1995). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Synthetic Communications, 25(22), 3511-3522. Available at: [Link]

  • Liguori, A., Sindona, G., & Uccella, N. (1987). N,O-heterocycles. Part 18. Regiochemistry and site selectivity of N-alkylhydroxylamine addition to 2,3-diphenylcyclopropenone. Journal of the Chemical Society, Perkin Transactions 1, 961-965. Available at: [Link]

  • De, S., & Kuntala, N. (2018). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 16(40), 7448-7456. Available at: [Link]

  • Ergenc, N., et al. (2006). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 339(9), 475-482. Available at: [Link]

  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Available at: [Link]

  • Pavlik, J. W., & Tongcharoensirikul, P. (2009). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. The Journal of Organic Chemistry, 74(11), 4229–4234. Available at: [Link]

  • ResearchGate. (2019). Cyclization reactions of oximes. Available at: [Link]

  • PubChem. O-(2-cyclopropylethyl)hydroxylamine. Available at: [Link]

  • Kim, D., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]

  • PubChemLite. O-(2-cyclopropylethyl)hydroxylamine (C5H11NO). Available at: [Link]

  • Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • Bauer, J., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amine Groups. Angewandte Chemie International Edition, 59(21), 8195-8201. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Oxime Ligation with O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

Executive Summary This guide details the protocol for utilizing O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in chemoselective oxime ligation. While standard alkoxyamines are routine in bioconjugation, this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in chemoselective oxime ligation. While standard alkoxyamines are routine in bioconjugation, this specific reagent offers a unique advantage in medicinal chemistry and drug design . The 2-cyclopropylethyl motif acts as a metabolically stable bioisostere, often used to block cytochrome P450 (CYP) oxidation sites or to introduce specific steric constraints without the bulk of an isopropyl group.

This application note bridges the gap between small-molecule synthesis (drug discovery) and bioconjugation (protein labeling), providing optimized protocols for both aqueous and organic environments.

Scientific Foundation

The "Why": Reagent Utility in Drug Design

The selection of O-(2-Cyclopropylethyl)hydroxylamine is rarely arbitrary. It is typically employed to engineer specific physicochemical properties into a scaffold:

PropertyBenefit in Drug Design
Metabolic Stability The cyclopropyl group is resistant to oxidative metabolism compared to linear alkyl chains (e.g.,

-propyl), extending the half-life (

) of the compound.
Lipophilicity Modulation It increases

moderately, improving membrane permeability without the excessive hydrophobicity of larger alkyl groups.
Conformational Bias The rigid cyclopropyl ring can restrict the conformation of the ethyl linker, potentially locking the molecule into a bioactive orientation.[1]
Mechanistic Insight: Aniline Catalysis

Oxime ligation is the condensation of an alkoxyamine with a carbonyl (aldehyde/ketone).[2] While thermodynamically favorable, the reaction is kinetically slow at neutral pH (


).

The Problem: At acidic pH (4.5), the reaction is faster due to acid catalysis (protonation of the carbonyl), but the amine becomes protonated (unreactive). At neutral pH, the amine is reactive, but the carbonyl is not activated.

The Solution: Nucleophilic catalysis using Aniline or


-Phenylenediamine (mPDA) . The catalyst forms a highly reactive Schiff base intermediate with the carbonyl, which then undergoes rapid transimination with the alkoxyamine.

OximeMechanism Carbonyl Carbonyl Substrate (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Intermediate) Carbonyl->SchiffBase 1. Nucleophilic Attack (Fast) Aniline Catalyst (Aniline/mPDA) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regenerated Product Stable Oxime Product SchiffBase->Product 2. Transimination (Rate Limiting Step) Reagent O-(2-Cyclopropylethyl) hydroxylamine Reagent->Product

Figure 1: Catalytic cycle of aniline-mediated oxime ligation.[2][3] The formation of the Schiff base intermediate lowers the activation energy for the subsequent attack by the hydroxylamine.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic Phase)

Target Audience: Medicinal Chemists synthesizing libraries or fragments.

Reagents:

  • Substrate: Aldehyde or Ketone (1.0 eq)

  • Reagent: O-(2-Cyclopropylethyl)hydroxylamine HCl (1.2 – 1.5 eq)

  • Base: Pyridine (2.0 eq) or Sodium Acetate (2.0 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve the carbonyl substrate (1.0 mmol) in MeOH (5 mL).

  • Activation: Add Pyridine (2.0 mmol, 161 µL). Note: Pyridine acts as both a weak base to neutralize the HCl salt and a weak nucleophilic catalyst.

  • Addition: Add O-(2-Cyclopropylethyl)hydroxylamine HCl (1.2 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If the substrate is a sterically hindered ketone, heat to 50°C or add Aniline (10 mol%).

  • Monitoring: Monitor by TLC or LC-MS. The oxime product is typically less polar than the starting amine but more polar than the aldehyde.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with 1M HCl (to remove excess pyridine/aniline), then saturated NaHCO₃ and brine. Dry over MgSO₄.

Protocol B: Bioconjugation (Aqueous Phase)

Target Audience: Chemical Biologists labeling proteins or peptides.

Reagents:

  • Biomolecule: Protein/Peptide with aldehyde/ketone handle (10–50 µM final conc.)

  • Reagent: O-(2-Cyclopropylethyl)hydroxylamine HCl (Stock: 100 mM in DMSO)

  • Catalyst: Aniline or

    
    -Phenylenediamine (mPDA)[4][5]
    
  • Buffer: 100 mM Sodium Phosphate or Ammonium Acetate, pH 6.0 – 7.0.

Workflow:

BioconjugationWorkflow Start Start: Protein-Aldehyde (10-50 µM) BufferPrep Buffer Adjustment (pH 6.0 - 7.0) Avoid Tris/Primary Amines Start->BufferPrep CatalystAdd Add Catalyst (10-100 mM Aniline or mPDA) BufferPrep->CatalystAdd ReagentAdd Add O-(2-Cyclopropylethyl) hydroxylamine (10-50 eq) CatalystAdd->ReagentAdd Incubate Incubate 4-16 Hours @ 25°C ReagentAdd->Incubate Purify Purification (Desalt / Dialysis) Incubate->Purify QC QC: LC-MS (ESI/Q-TOF) Purify->QC

Figure 2: Step-by-step workflow for protein labeling.[6] Critical control points are highlighted in color.

Detailed Procedure:

  • Buffer Exchange: Ensure the protein is in a compatible buffer (Phosphate, Citrate, or Acetate). Avoid Tris or Glycine , as they contain primary amines that can compete for the aldehyde (forming Schiff bases).

  • Catalyst Addition: Add Aniline (final conc. 10–100 mM) or mPDA (10–50 mM).

    • Expert Tip: mPDA is superior at neutral pH (7.0) and allows for faster kinetics than aniline [1].[3][4]

  • Reagent Addition: Add 10–50 molar equivalents of O-(2-Cyclopropylethyl)hydroxylamine HCl from the DMSO stock.

    • Note: The HCl salt will slightly acidify the solution; ensure buffer capacity is sufficient (100 mM recommended).

  • Incubation: Agitate gently at 25°C for 4–16 hours.

  • Purification: Remove excess small molecules via desalting column (e.g., PD-10) or dialysis.

Optimization & Troubleshooting

Reaction Parameter Matrix
ParameterStandard ConditionOptimization for Difficult SubstratesRationale
pH 4.5 (Small Mol) / 6.5 (Bio)4.5 with 100 mM AnilineAcidic pH accelerates dehydration; Aniline aids nucleophilic attack.
Catalyst Aniline (100 mM)

-Phenylenediamine (50 mM)
mPDA is more nucleophilic and effective at neutral pH [1].
Concentration 10–50 µM (Protein)Increase to 100+ µMOxime ligation is second-order; rate depends heavily on concentration.
Temperature 25°C37°CIncreases kinetic energy, but monitor protein stability.
Troubleshooting Guide

Issue: Incomplete Conversion (LC-MS shows starting material)

  • Cause 1: Reagent Hydrolysis. Hydroxylamines are generally stable, but aldehydes can oxidize. Check aldehyde integrity.

  • Cause 2: Insufficient Catalyst. If pH is > 6.0, uncatalyzed reaction is too slow. Add 100 mM Aniline.

  • Cause 3: Steric Hindrance. The 2-cyclopropylethyl group is bulkier than a methyl group. Increase reaction time to 24h or temperature to 37°C.

Issue: Precipitation

  • Cause: The O-(2-Cyclopropylethyl)hydroxylamine is hydrophobic.

  • Solution: Ensure <10% DMSO/DMF is present in the aqueous buffer to maintain solubility of the reagent before conjugation.

Issue: Protein Adducts (+93 Da or similar)

  • Cause: Aniline can sometimes form stable adducts if the reduction step (NaCNBH3) is used prematurely, or via Schiff base trapping.

  • Solution: Ensure thorough desalting before any downstream reduction steps.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Wiles, J. A., et al. (2020). The Cyclopropyl Fragment is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. (General reference for Cyclopropyl utility in SAR).
  • PubChem Compound Summary. (2025). O-(2-Cyclopropylethyl)hydroxylamine.[7][8] National Library of Medicine.

Sources

Method

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride for bioconjugation techniques

Technical Application Note: Bioconjugation Strategies using O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride Executive Summary O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine reagent used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Bioconjugation Strategies using O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine reagent used primarily for chemoselective oxime ligation . Unlike standard hydroxylamine reagents, this derivative incorporates a cyclopropylethyl moiety. This structural feature serves two critical functions in drug discovery and chemical biology:

  • Lipophilic Capping: It introduces a hydrophobic, sterically defined motif that can modulate the pharmacokinetics (PK) and membrane permeability of hydrophilic payloads (e.g., peptides, glycans).

  • Metabolic Stability: The resulting O-alkyl oxime linkage (

    
    ) is hydrolytically stable under physiological conditions (pH 7.4) and resistant to plasma proteases, unlike acyl hydrazones.
    

This guide details the protocol for conjugating this reagent to aldehyde-functionalized biomolecules (e.g., oxidized glycoproteins or N-terminal transaminated proteins).

Chemical Mechanism & Rationale

The core reaction is the condensation of the alkoxyamine with an aldehyde or ketone to form an oxime.[1] While thermodynamically favored, the reaction kinetics are slow at neutral pH (


).

To overcome this, we utilize Aniline Catalysis (nucleophilic catalysis). Aniline reacts rapidly with the aldehyde to form a protonated Schiff base intermediate, which is more electrophilic than the parent aldehyde, facilitating rapid attack by the O-(2-Cyclopropylethyl)hydroxylamine.

Reaction Pathway Visualization

OximeLigation Aldehyde Biomolecule-Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase + Aniline (Fast Dehydration) Aniline Aniline Catalyst Aniline->SchiffBase Catalytic Cycle SchiffBase->Aniline Regenerated Product Stable Oxime Conjugate (R-CH=N-O-Et-Cp) SchiffBase->Product + Reagent (Transimination) Reagent O-(2-Cyclopropylethyl) hydroxylamine

Figure 1: Aniline-catalyzed oxime ligation mechanism.[2][3][4] The catalyst activates the carbonyl, enabling rapid attack by the alkoxyamine reagent.

Experimental Protocol: Glycoprotein Labeling

This protocol describes the conjugation of O-(2-Cyclopropylethyl)hydroxylamine to a glycoprotein (e.g., an antibody or Fetuin) via Sodium Periodate (


) oxidation  of sialic acid residues.
Materials Required
  • Reagent: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (100 mM stock in dry DMSO).

  • Target: Glycoprotein (1–5 mg/mL in PBS).

  • Oxidant: Sodium Periodate (

    
    ), 100 mM fresh stock in water.
    
  • Catalyst: Aniline (pure liquid) or p-phenylenediamine (1 M stock in DMSO).[5]

  • Buffers:

    • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[6]

    • Ligation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Workflow

Phase 1: Generation of Reactive Aldehydes

  • Buffer Exchange: Equilibrate the glycoprotein into Oxidation Buffer (pH 5.5) using a desalting column. Sialic acid oxidation is most specific at acidic pH.

  • Oxidation: Add

    
     to a final concentration of 1 mM .
    
    • Note: Do not exceed 2 mM or prolong reaction >30 mins to avoid non-specific oxidation of Methionine/Cysteine.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Quench: Add glycerol (final 5%) or perform immediate desalting to remove excess periodate.

  • Purification 1: Desalt into Ligation Buffer (pH 6.0).

Phase 2: Oxime Ligation

  • Catalyst Addition: Add Aniline to the oxidized protein solution to a final concentration of 100 mM .

    • Safety: Aniline is toxic.[7] Handle in a fume hood.

    • Alternative: Use 10 mM p-phenylenediamine for faster kinetics at neutral pH.

  • Reagent Addition: Add O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (from DMSO stock) to a final concentration of 1–5 mM (approx. 50–100 molar excess over protein).

  • Incubation: Incubate at Room Temperature (20–25°C) for 2–4 hours with gentle agitation.

    • Optimization: For temperature-sensitive proteins, incubate at 4°C overnight.

  • Purification 2: Remove excess reagent and catalyst using a desalting column equilibrated with PBS (pH 7.4).

Phase 3: Validation

  • MS Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Look for mass shifts corresponding to the addition of the cyclopropylethyl-oxime moiety.

    • 
       (Reagent MW - 
      
      
      
      +
      
      
      ).
    • Calculation: Reagent (

      
      ) free base MW = 101.15. Oxime formation loses water (18.02). Net shift 
      
      
      
      +83.1 Da.

Data Analysis & Troubleshooting

Reaction Optimization Matrix
ParameterStandard ConditionOptimization for Slow KineticsOptimization for Labile Proteins
pH 6.0Lower to 4.5 (Max rate)Increase to 7.0 (Requires better catalyst)
Catalyst 100 mM Aniline100 mM p-phenylenediamine10 mM p-phenylenediamine
Reagent Excess 50 equiv.100–200 equiv.20 equiv. (Longer time)
Temperature 22°C37°C4°C
Troubleshooting Guide
  • Precipitation: The cyclopropylethyl group adds hydrophobicity. If the protein precipitates upon reagent addition, reduce the reagent concentration or add 5-10% DMSO/glycerol to the buffer.

  • Incomplete Labeling: Ensure the oxidation step worked. Use a hydrazide-dye (e.g., Lucifer Yellow CH) as a positive control to verify aldehyde generation.

  • Adducts: If mass spec shows +101 Da instead of +83 Da, the intermediate carbinolamine did not dehydrate. Lower the pH or increase the aniline concentration to drive dehydration.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation Step1 Glycoprotein (Sialic Acid) Step2 NaIO4 Oxidation (30 min, 4°C, pH 5.5) Step1->Step2 Step3 Aldehyde-Protein Intermediate Step2->Step3 Step4 Add Catalyst (100 mM Aniline) Step3->Step4 Step5 Add Reagent (O-2-Cyclopropylethyl-NH2) Step4->Step5 Step6 Incubation (2-4 hrs, RT, pH 6.0) Step5->Step6 Final Cyclopropyl-Modified Glycoprotein Step6->Final Desalt/Purify

Figure 2: Complete experimental workflow for glycoprotein labeling.

References

  • Mechanism of Oxime Ligation: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Aniline Catalysis: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.

  • Glycoprotein Labeling: Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods.

  • Reagent Data: PubChem Compound Summary for CID 19968674, O-(2-Cyclopropylethyl)hydroxylamine. National Center for Biotechnology Information.

  • Cyclopropyl Rearrangements (Synthetic Utility): Willems, S., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for [3,3]-Sigmatropic Rearrangements. Organic & Biomolecular Chemistry.

Sources

Application

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride as a linker in antibody-drug conjugates (ADCs)

Application Note: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride as a Linker for Site-Specific Antibody-Drug Conjugates (ADCs) Executive Summary O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride as a Linker for Site-Specific Antibody-Drug Conjugates (ADCs)

Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized hydroxylamine-functionalized reagent used in the development of Antibody-Drug Conjugates (ADCs).[1] It serves primarily as a model linker-payload surrogate or a hydrophobic capping agent in site-specific conjugation workflows.[1]

Its core utility lies in its hydroxylamine (


)  headgroup, which reacts chemoselectively with aldehyde-tagged antibodies (generated via glycan oxidation or enzymatic tagging) to form a stable oxime linkage .[1] The cyclopropylethyl tail provides a distinct hydrophobic profile, allowing researchers to model the physicochemical behavior (solubility, aggregation, and pharmacokinetics) of lipophilic drug-linkers without the handling hazards of potent cytotoxic payloads.[1]

Scientific Mechanism & Chemistry[1][2]

The Conjugation Chemistry: Oxime Ligation

The primary mechanism of action is oxime ligation , a bioorthogonal reaction between the hydroxylamine group of the linker and an aldehyde or ketone handle installed on the antibody.[1]

  • Reaction:

    
    
    
  • Catalysis: The reaction is often slow at neutral pH.[1] Nucleophilic catalysts like aniline or

    
    -phenylenediamine (
    
    
    
    PDA)
    are employed to form a transient, highly reactive Schiff base intermediate, accelerating the rate of oxime formation by 10–100 fold.[1]
  • Stability: The resulting oxime ether linkage is thermodynamically stable under physiological conditions, preventing premature payload release in circulation.[1]

Role of the Cyclopropylethyl Moiety

In ADC development, the "linker" connects the antibody to the cytotoxic drug.[1] However, O-(2-Cyclopropylethyl)hydroxylamine acts as a monofunctional model :

  • Hydrophobicity Mimicry: The cyclopropyl group mimics the lipophilicity of certain payloads (e.g., pyrrolobenzodiazepines or auristatins) on a smaller scale, enabling "dummy" conjugations to test if the conjugation conditions cause antibody aggregation.[1]

  • Capping Agent: It can be used to "cap" unreacted aldehyde sites after a primary drug-linker conjugation to prevent cross-linking or off-target reactivity.[1]

Visualization: Mechanism & Workflow

Figure 1: Site-Specific Oxime Conjugation Pathway

The following diagram illustrates the conversion of a glycosylated antibody to a stable conjugate using O-(2-Cyclopropylethyl)hydroxylamine.[1]

ADC_Conjugation_Workflow Native_mAb Native mAb (Glycosylated) Oxidation Step 1: Oxidation (NaIO4) Native_mAb->Oxidation Glycan remodeling Aldehyde_mAb Aldehyde-Tagged mAb (Reactive Intermediate) Oxidation->Aldehyde_mAb Generates -CHO Conjugation Step 2: Conjugation (+ Linker + Catalyst) Aldehyde_mAb->Conjugation + O-(2-Cyclopropylethyl)hydroxylamine + Aniline (Catalyst) Final_ADC Stable Oxime Conjugate (Cyclopropyl-Capped) Conjugation->Final_ADC Oxime Bond Formation

Caption: Workflow for converting native IgG into a site-specific conjugate. Periodate oxidation generates aldehydes on the Fc glycans, which then react with the hydroxylamine linker.[1]

Detailed Experimental Protocol

Objective: Conjugate O-(2-Cyclopropylethyl)hydroxylamine to a human IgG1 antibody via periodate-oxidized glycans.

Materials Required
  • Antibody: Human IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS.[1]

  • Linker: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (100 mM stock in DMSO).[1]

  • Oxidant: Sodium Periodate (

    
    ), 100 mM fresh aqueous solution.[1]
    
  • Catalyst: Aniline (pure liquid) or

    
    -Phenylenediamine.[1]
    
  • Buffers:

    • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.[1]

    • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.[1]

Step-by-Step Methodology

Phase 1: Generation of Aldehyde Handles (Glycan Oxidation)

  • Buffer Exchange: Exchange the antibody into Oxidation Buffer (pH 5.[1]5) using a desalting column to remove amine-containing buffers (e.g., Tris) which interfere with oxidation.[1]

  • Oxidation Reaction: Add

    
     to the antibody solution to a final concentration of 10 mM .[1]
    
    • Rationale: Mild periodate oxidation specifically targets cis-diols on the glycan chain without affecting amino acids.[1]

  • Incubation: Incubate for 30 minutes on ice (4°C) in the dark.

  • Quenching: Add glycerol (1% v/v) or purify immediately to stop the reaction.

  • Purification: Desalt the antibody into Conjugation Buffer (pH 4.5) to remove excess periodate.[1]

Phase 2: Conjugation of O-(2-Cyclopropylethyl)hydroxylamine

  • Catalyst Addition: To the oxidized antibody solution (approx. 5–10 mg/mL), add Aniline to a final concentration of 100 mM .[1]

    • Expert Insight: Aniline forms a Schiff base with the antibody aldehyde, which is more reactive toward the hydroxylamine than the free aldehyde, significantly boosting yield.[1]

  • Linker Addition: Add O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (from DMSO stock) to a final concentration of 2–5 mM (approx. 20–50 molar excess over antibody).

    • Note: Ensure final DMSO concentration is <10% to prevent denaturation.[1]

  • Incubation: Incubate at 25°C for 12–16 hours with gentle agitation.

  • Purification: Remove excess linker and catalyst using extensive dialysis against PBS (pH 7.[1]4) or Size Exclusion Chromatography (SEC).[1]

Phase 3: Characterization

  • HIC-HPLC: Analyze using Hydrophobic Interaction Chromatography.[1] The cyclopropyl group adds hydrophobicity; the conjugate will elute later than the unconjugated antibody.[1]

  • LC-MS: Deglycosylate (optional, though difficult with the linker attached to the glycan) or reduce (DTT) and analyze heavy/light chains.[1] Look for the mass shift corresponding to the linker addition (+ Linker MW - 18 Da for water loss).[1]

Data Presentation & Troubleshooting

Table 1: Expected Mass Shifts (LC-MS)
ComponentFormulaMonoisotopic Mass (Da)Mass Shift in Conjugate (Da)
Linker

101.08 (Free base)+83.08 (per conjugation site)
Loss

18.01(Accounted for in shift)
Target DAR Drug-Antibody RatioN/ATypically 2.0 or 4.0 (depending on oxidation extent)

Note: The mass shift is calculated as MW(Linker) - MW(


) = 

.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too high (>6.[1]0)Ensure Conjugation Buffer is pH 4.5–5.[1]0. Oxime formation is acid-catalyzed.[1]
Precipitation Hydrophobic aggregationReduce linker excess; add 5–10% propylene glycol; ensure cyclopropyl tail isn't causing micelle formation.[1]
No Mass Shift Failed OxidationCheck

freshness. Ensure buffer was exchanged to remove Tris/Glycine before oxidation.

References

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.[1] Bioconjugate Chemistry, 26(2), 176–192.[1] Link

  • Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.[1] Nature Protocols, 7, 1052–1067.[1] Link

  • PubChem. O-(2-cyclopropylethyl)hydroxylamine (Compound Summary). National Library of Medicine.[1] Link

  • Yi, L., et al. (2014). A highly efficient strategy for modification of proteins at C-termini using enzymatic formation of formylglycine.[1] Angewandte Chemie International Edition, 53(15), 3983-3987.[1] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[1] Angewandte Chemie, 47(39), 7523–7526.[1] (Establishes stability of oxime linkages). Link

Sources

Method

Application Note: Experimental Setup for Reactions Involving O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

Executive Summary O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily to introduce the 2-cyclopropylethyl moiety into bioactive molecules. This structural motif se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily to introduce the 2-cyclopropylethyl moiety into bioactive molecules. This structural motif serves as a lipophilic, metabolically stable bioisostere for straight-chain alkyl groups (e.g.,


-propyl, isobutyl), often improving the pharmacokinetic profile of drug candidates by mitigating oxidative metabolism at the terminal position.

This guide provides field-proven protocols for its two primary applications:

  • Chemoselective Oxime Ligation: Condensation with aldehydes/ketones to form stable oxime ethers.

  • Hydroxamate Synthesis: Amidation with carboxylic acids to generate

    
    -alkoxy amides (hydroxamates).
    

Key Technical Consideration: While the ethyl spacer isolates the cyclopropane ring from the immediate electronic influence of the nitrogen, the cyclopropyl group remains sensitive to strong Lewis acids and vigorous acidic conditions. The protocols below prioritize conditions that preserve ring integrity.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Chemical Structure

Molecular Formula

Molecular Weight ~137.61 g/mol
Physical State White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
Storage -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Safety Advisory: Hydroxylamine derivatives are potential skin sensitizers and mutagens. Handle within a fume hood using nitrile gloves. Avoid contact with strong oxidizers.[1]

Core Protocol A: Chemoselective Oxime Ligation

Application: Synthesis of metabolically stable oxime ether linkages from ketones or aldehydes.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon. The rate-determining step is often the dehydration of the carbinolamine intermediate.

  • pH Dependency: The reaction is fastest at pH 4.5–5.0 (bioconjugation) or in basic organic solvents (synthetic chemistry). At low pH, the amine is protonated (

    
    ) and non-nucleophilic. At high pH, the carbonyl is less electrophilic.
    
  • The "Salt" Factor: Since the reagent is an HCl salt, a base must be added to release the free amine (

    
    ).
    
Standard Organic Synthesis Protocol (Pyridine Method)

Best for: Small molecule synthesis, hydrophobic substrates.

Reagents:

  • Substrate (Ketone/Aldehyde) (1.0 equiv)

  • O-(2-Cyclopropylethyl)hydroxylamine HCl (1.2 – 1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol

  • Base: Pyridine (2.0 – 3.0 equiv) or Sodium Acetate (2.0 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve the ketone/aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add O-(2-Cyclopropylethyl)hydroxylamine HCl (1.5 mmol, 206 mg).

  • Neutralization: Add Pyridine (3.0 mmol, 240 µL) dropwise. The solution may warm slightly.

    • Why Pyridine? It acts as both a solvent cosolvent and a proton scavenger, buffering the HCl released without being strong enough to cause side reactions (like aldol condensation).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If the substrate is sterically hindered (e.g., tert-butyl ketone), heat to 60°C.

  • Monitoring: Check TLC or LC-MS. Look for the disappearance of the carbonyl peak and the appearance of the oxime (often a mixture of

    
     isomers).
    
  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in EtOAc. Wash with Water (not acid, to protect the cyclopropane) and Brine.

    • Dry over

      
       and concentrate.
      
Bioconjugation Protocol (Aniline-Catalyzed)

Best for: Peptide/Protein labeling in aqueous media.

Reagents:

  • Biomolecule (Aldehyde-tagged)[2]

  • Reagent (5–10 equiv)

  • Buffer: 0.1M Na Phosphate / 0.15M NaCl, pH 6.0

  • Catalyst: Aniline (10–100 mM final concentration)

Procedure:

  • Dissolve reagent in DMSO (stock solution).

  • Add to the biomolecule solution in phosphate buffer.

  • Add Aniline. Mechanism: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the alkoxyamine [1].

  • Incubate 1–2 hours at RT. Purify via size-exclusion chromatography.

Core Protocol B: Hydroxamate Coupling

Application: Synthesis of


-(2-cyclopropylethoxy)amides from carboxylic acids.
Mechanistic Insight

Direct coupling requires activation of the carboxylic acid. Standard peptide coupling reagents (EDC, HATU) work well. The HCl from the hydroxylamine salt must be neutralized in situ to allow the amine to attack the activated ester.

HATU Coupling Protocol

Best for: High yield, preventing racemization (if chiral centers are present).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • O-(2-Cyclopropylethyl)hydroxylamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes.

    • Note: Only add 1/3 of the base here to activate the acid.

  • Reagent Prep: In a separate vial, dissolve O-(2-Cyclopropylethyl)hydroxylamine HCl (1.2 mmol) in DMF (1 mL) + DIPEA (2.5 mmol).

    • Crucial Step: This "free-basing" step ensures the nucleophile is ready immediately upon addition.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours under Argon.

  • Quench: Dilute with EtOAc (30 mL). Wash with sat.

    
     (2x), Water (2x), and Brine.
    
    • Caution: Avoid acidic washes (like 1M HCl) if possible; use 5% Citric Acid if an acidic wash is strictly necessary, but minimize exposure time to protect the cyclopropyl ring.

Visualization of Workflows

Experimental Decision Matrix

The following diagram illustrates the decision process for selecting the correct protocol based on substrate type.

G Start Start: Select Substrate CheckGroup Functional Group? Start->CheckGroup IsCarbonyl Ketone / Aldehyde CheckGroup->IsCarbonyl C=O IsAcid Carboxylic Acid CheckGroup->IsAcid COOH Solubility Solubility? IsCarbonyl->Solubility Organic Organic Soluble Solubility->Organic Lipophilic Aqueous Aqueous / Bio Solubility->Aqueous Protein/Peptide ProtocolA1 Protocol A1: Pyridine/EtOH (Reflux if hindered) Organic->ProtocolA1 ProtocolA2 Protocol A2: Aniline Catalysis pH 4.5 - 6.0 Aqueous->ProtocolA2 Activation Activation Method IsAcid->Activation Standard Standard Coupling Activation->Standard Sensitive Acid Sensitive / Racemization Prone Activation->Sensitive ProtocolB1 Protocol B1: EDC / HOBt DIPEA Standard->ProtocolB1 ProtocolB2 Protocol B2: HATU / DIPEA (Fast, Mild) Sensitive->ProtocolB2

Caption: Decision matrix for selecting the optimal conjugation strategy based on substrate functionality and solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Oxime) Reagent remains as HCl salt.Ensure sufficient base (Pyridine/DIPEA) is added. The pH must be > 5 for the amine to be nucleophilic.
Ring Opening (Cyclopropane) Exposure to strong acid (

) or Lewis acids.[3]
Avoid HCl workups. Use Citric Acid or Ammonium Chloride. Avoid high heat (>100°C) in acidic media.
Precipitation Poor solubility of the intermediate.Switch solvent to DMF or DMSO.
Hydrolysis of Product Oximes are reversible in strong acid/water.Store final products dry and neutral.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Vertex Pharmaceuticals. (2020). "O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles." Organic & Biomolecular Chemistry. (Contextual grounding for O-cyclopropyl stability). Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • BenchChem Technical Support. "Preserving Cyclopropane Integrity in Chemical Reactions." (General stability data for cyclopropyl groups). Link

Disclaimer: This document is for research purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel adhering to standard safety regulations.

Sources

Application

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in the synthesis of pharmaceutical intermediates

Part 1: Executive Summary & Strategic Rationale In the optimization of small molecule therapeutics, the 2-cyclopropylethyl moiety has emerged as a high-value pharmacophore. It occupies a unique "Goldilocks zone" in struc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of small molecule therapeutics, the 2-cyclopropylethyl moiety has emerged as a high-value pharmacophore. It occupies a unique "Goldilocks zone" in structure-activity relationship (SAR) studies—providing greater steric bulk and lipophilicity than a simple ethyl group, while offering distinct metabolic advantages over phenyl rings or flexible


-butyl chains.

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is the primary building block for introducing this moiety into drug scaffolds via oxime ethers or


-alkoxyamides .
Key Medicinal Chemistry Advantages:
  • Phenyl Bioisosterism: The 2-cyclopropylethyl group can mimic the spatial volume of a phenyl ring but eliminates the

    
    -
    
    
    
    stacking interactions that often lead to poor solubility. It also removes the metabolic liability of aromatic hydroxylation.
  • Metabolic Stability: Unlike linear alkyl chains (e.g.,

    
    -butyl), the terminal cyclopropyl group blocks 
    
    
    
    -oxidation by Cytochrome P450 enzymes due to the high C-H bond dissociation energy of the cyclopropane ring.
  • Conformational Restriction: The cyclopropyl ring restricts the conformational freedom of the terminal carbon, potentially reducing the entropic penalty upon binding to a target pocket.

Part 2: Chemical Profile & Properties[1][2]

PropertySpecification
Chemical Name

-(2-Cyclopropylethyl)hydroxylamine hydrochloride
CAS Number 854383-24-7
Molecular Formula

Molecular Weight 137.61 g/mol (salt); 101.15 g/mol (free base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM, Et₂O
pKa (Conjugate Acid) ~5.9 - 6.5 (Typical for

-alkylhydroxylamines)
Storage 2-8°C, Desiccated (Hygroscopic)

Part 3: Experimental Protocols

Protocol A: Synthesis of the Reagent (The "Make" Protocol)

For laboratories needing to synthesize the reagent de novo from 2-cyclopropylethanol.

Mechanism: This protocol utilizes a Mitsunobu reaction to couple


-hydroxyphthalimide with the alcohol, followed by hydrazinolysis to release the hydroxylamine.

Reagents:

  • 2-Cyclopropylethanol (1.0 equiv)

  • 
    -Hydroxyphthalimide (1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

  • Hydrazine hydrate (3.0 equiv)

  • 4M HCl in Dioxane

Step-by-Step Procedure:

  • Mitsunobu Coupling:

    • Dissolve 2-cyclopropylethanol,

      
      -hydroxyphthalimide, and 
      
      
      
      in anhydrous THF (0.2 M) under
      
      
      .
    • Cool to 0°C. Add DIAD dropwise over 20 minutes.

    • Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (formation of phthalimide intermediate).

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate the

      
      -(2-cyclopropylethoxy)phthalimide.
      
  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in EtOH (0.3 M).

    • Add hydrazine hydrate dropwise.[1] A white precipitate (phthalhydrazide) will form within 30 minutes.

    • Stir at RT for 2 hours (or heat to 50°C if conversion is slow).

    • Filter off the white solid and wash with cold ether.

  • Salt Formation:

    • Cool the filtrate to 0°C.[1]

    • Add 4M HCl in Dioxane (1.5 equiv) dropwise. The product may precipitate or form a gum.

    • Concentrate to dryness. Triturate with

      
       or Hexane to obtain the white crystalline hydrochloride salt.
      
Protocol B: General Coupling to Ketones/Aldehydes (The "Use" Protocol)

Standard procedure for synthesizing O-alkyloxime derivatives.

Reagents:

  • Substrate (Ketone or Aldehyde, 1.0 equiv)

  • 
    -(2-Cyclopropylethyl)hydroxylamine HCl (1.2 – 1.5 equiv)
    
  • Pyridine (3.0 equiv) OR Sodium Acetate (2.0 equiv)

  • Solvent: Ethanol or Methanol (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the ketone/aldehyde substrate in Ethanol.

  • Addition: Add the hydroxylamine HCl salt directly to the solution.

  • Buffering: Add Pyridine or Sodium Acetate. Note: The reaction requires a buffered pH (~4–6) to activate the carbonyl without deactivating the nucleophilic nitrogen.

  • Reaction: Stir at RT for 2–6 hours. For sterically hindered ketones, heat to 60°C.

  • Workup:

    • Remove solvent under reduced pressure.[2]

    • Resuspend residue in EtOAc and wash with Water and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography is usually required to separate

      
       isomers if present.
      

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This flow illustrates the conversion of the alcohol to the active pharmaceutical intermediate (API) precursor.

G cluster_0 Critical Quality Attribute: Salt Form Stability Alcohol 2-Cyclopropylethanol (Starting Material) Phthalimide N-Alkoxyphthalimide (Protected Intermediate) Alcohol->Phthalimide Mitsunobu (DIAD, PPh3) Reagent O-(2-Cyclopropylethyl) hydroxylamine HCl (The Reagent) Phthalimide->Reagent 1. N2H4 (Cleavage) 2. HCl (Salt Formation) Target Target Molecule (Oxime/Amide) Reagent->Target Coupling (Aldehyde/Acid)

Caption: Synthesis and utilization workflow for O-(2-Cyclopropylethyl)hydroxylamine HCl.

Diagram 2: Metabolic Stability Rationale (SAR)

Comparison of the 2-cyclopropylethyl group against traditional linkers.

SAR Phenyl Phenyl Ring (Traditional) Solubility Poor Solubility (π-π Stacking) Phenyl->Solubility Risk Butyl n-Butyl Chain (Flexible Alkyl) Metabolism Rapid Oxidation (CYP450) Butyl->Metabolism Risk CycProp 2-Cyclopropylethyl (Bioisostere) Benefit1 Blocked ω-Oxidation CycProp->Benefit1 Advantage Benefit2 Phenyl-like Volume No Aromaticity CycProp->Benefit2 Advantage

Caption: SAR rationale: The 2-cyclopropylethyl group balances steric bulk with metabolic stability.

Part 5: Expert Tips & Troubleshooting

  • Free Base Volatility: The free base of this hydroxylamine is an oil and can be volatile. Always handle it as the HCl salt until the moment of reaction. If you must generate the free base (e.g., for a specific anhydrous coupling), generate it in situ using a non-nucleophilic base like DIPEA.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, which can make accurate weighing difficult and introduce water into anhydrous reactions. Store in a desiccator. If the solid becomes sticky, recrystallize from Ethanol/Ether.

  • Reaction Monitoring: Alkoxyamines are not UV active. When monitoring the coupling reaction (Protocol B) by TLC, stain with Ninhydrin (for the unreacted hydroxylamine) and Anisaldehyde or KMnO4 (for the product/ketone).

  • Isomer Management: Oxime formation often results in a mixture of

    
     and 
    
    
    
    isomers. In many pharmaceutical applications, the
    
    
    -isomer is thermodynamically favored. Heating the reaction mixture (refluxing ethanol) often drives the equilibrium toward the more stable isomer.

Part 6: References

  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

  • Morieux, P., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry. Retrieved from

  • Langdon, S. R., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [3]

  • Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual grounding on bioisosteres).

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Methodology adapted for homologous synthesis). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in O-(2-Cyclopropylethyl)hydroxylamine hydrochloride reactions

Prepared by: Senior Application Scientist, Advanced Synthesis Division Document ID: TSC-CEHA-2602 Version: 1.0 Welcome to the technical support center for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division Document ID: TSC-CEHA-2602 Version: 1.0

Welcome to the technical support center for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for improving reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and reaction characteristics of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Q1: How should I properly store and handle O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

A1: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. As with many hydroxylamine salts, it is hygroscopic and can be sensitive to moisture and air[1]. For long-term storage, refrigeration is recommended. Always handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust, as fine particles may form combustible concentrations in the air[1].

Q2: Why is this reagent provided as a hydrochloride salt? Can I use it directly?

A2: The hydrochloride salt form significantly enhances the stability and shelf-life of the O-alkylhydroxylamine, making it less prone to degradation compared to its free base form, which can be volatile or unstable[2]. You cannot use the salt directly for reactions requiring the nucleophilic hydroxylamine. The salt must be neutralized in situ to generate the free hydroxylamine, which then acts as the active nucleophile. This is typically accomplished by adding a suitable base to the reaction mixture.

Q3: What is the primary application of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

A3: Its primary application is in the synthesis of O-alkyl oxime ethers. This is achieved by reacting it with aldehydes or ketones[3]. Oxime ethers are important functional groups in medicinal chemistry and materials science due to their stability and role as isosteres for other functionalities.

Q4: What type of base is recommended for deprotonating the hydrochloride salt during a reaction?

A4: The choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the hydroxylamine in reacting with the carbonyl compound. Common choices include:

  • Inorganic bases: Sodium acetate, potassium carbonate, or sodium bicarbonate are effective and mild options[4][5].

  • Organic bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. However, ensure their purity, as residual primary or secondary amines can form competing imine byproducts. Using the free base form of hydroxylamine, if available and stable, can sometimes improve reaction times and reduce solids content[6].

Q5: What solvents are suitable for reactions involving this compound?

A5: The choice of solvent depends on the specific substrate and reaction conditions. Protic solvents like ethanol or methanol are commonly used and can help solvate the hydrochloride salt and the base[5]. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are also viable options, particularly when using organic bases[4].

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Workflow for Troubleshooting Reaction Failures

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions AnalyzeCrude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckConditions->AnalyzeCrude Incomplete Observation: High % of Starting Material AnalyzeCrude->Incomplete Analysis shows... SideProducts Observation: Multiple Unknown Spots/Peaks AnalyzeCrude->SideProducts Analysis shows... NoReaction Observation: Only Starting Material Present AnalyzeCrude->NoReaction Analysis shows... Sol_Incomplete Action: • Increase reaction time/temp • Check base effectiveness • Add mild acid catalyst Incomplete->Sol_Incomplete Sol_SideProducts Action: • Optimize pH/base choice • Lower temperature • Run under inert atmosphere SideProducts->Sol_SideProducts Sol_NoReaction Action: • Confirm base was added • Check purity of all reagents • Verify solvent is anhydrous (if required) NoReaction->Sol_NoReaction

Caption: A decision tree for troubleshooting common reaction issues.

Problem 1: Low or No Yield of the Desired Oxime Ether
Potential Cause How to Diagnose Recommended Solution & Explanation
Incomplete Deprotonation TLC or LC-MS shows a large amount of unreacted carbonyl starting material.Solution: Ensure at least 1 equivalent of a suitable base is used. The hydrochloride salt consumes one equivalent of base before the free hydroxylamine is available to react. Consider using a slightly stronger, non-nucleophilic base if a weak base like NaHCO₃ was insufficient.[6]
Insufficient Nucleophilicity The reaction stalls with starting materials still present, even with adequate base.Solution 1: Gently increase the reaction temperature. Heating can overcome the activation energy barrier. Monitor carefully to avoid degradation.[7] Solution 2: Increase the reaction time. Some oxime formations are slow. Monitor progress by TLC until the starting material is consumed.[7]
Product Hydrolysis The reaction initially proceeds well (by TLC) but the product spot diminishes over time, possibly reverting to the starting carbonyl.Solution: Ensure the pH is not strongly acidic. While mild acid can catalyze the final dehydration step of oxime formation, excess acid can drive the reverse reaction (hydrolysis).[7] If an acidic workup is used, perform it quickly and at low temperatures.
Purification Losses The crude yield appears reasonable by NMR, but the final isolated yield is low.Solution: O-alkyl oxime ethers can have moderate polarity and may be partially water-soluble. During aqueous workup, saturate the aqueous layer with NaCl to reduce product loss. When performing column chromatography, use appropriately sized columns and carefully select the eluent system to ensure good separation without excessive band broadening.[8]
Problem 2: Formation of Significant Impurities
Potential Cause How to Diagnose Recommended Solution & Explanation
Side Reactions NMR or LC-MS of the crude product shows unexpected peaks.Solution 1: Run the reaction under an inert atmosphere (Nitrogen or Argon). Although not always necessary, this prevents potential oxidation of the hydroxylamine or other sensitive functional groups in the substrate.[7] Solution 2: Re-evaluate your choice of base. If a nucleophilic base (e.g., an amine that is not sterically hindered) was used, it may be reacting with your carbonyl starting material. Switch to a non-nucleophilic base like K₂CO₃ or DIPEA.[4][6]
Degradation of Reagent The reaction fails to initiate, and the hydroxylamine reagent may appear discolored or clumpy.Solution: Use a fresh bottle of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. Store the reagent properly, sealed from moisture. You can check the purity of the starting hydroxylamine by ¹H NMR in D₂O or DMSO-d₆.
Geometric (E/Z) Isomers The product appears as two closely-eluting spots on TLC or as doubled peaks in the NMR spectrum.Explanation: This is often an inherent property of the product rather than an impurity. Oximes can exist as a mixture of E/Z isomers. In many cases, this isomeric mixture can be used directly. If a single isomer is required, separation may be possible via careful chromatography or crystallization.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Oxime Ether Synthesis

This protocol describes a general method for reacting O-(2-Cyclopropylethyl)hydroxylamine hydrochloride with an aldehyde or ketone.

Reaction Mechanism Overview

OximeFormation cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack & Proton Transfer cluster_2 3. Dehydration reagent R-ONH2·HCl free_reagent R-ONH2 (Active Nucleophile) reagent->free_reagent + Base - Base·HCl base Base intermediate Hemiaminal-like Intermediate free_reagent->intermediate + R'C(=O)R'' carbonyl R'C(=O)R'' product R'C(=NOR)R'' (Oxime Ether) intermediate->product - H2O

Caption: Key stages in oxime ether formation from the hydrochloride salt.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv).

  • Dissolve the carbonyl compound in a suitable solvent (e.g., ethanol, 0.2-0.5 M).

  • Add O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.1 equiv) to the solution.

  • Add the base (e.g., sodium acetate, 1.2 equiv) to the mixture.

    • Scientist's Note: A slight excess of the hydroxylamine and base ensures the complete consumption of the limiting carbonyl compound.[5]

  • Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Partition the residue between ethyl acetate and water. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC Method for Purity Analysis

This serves as a starting point for developing a product-specific analytical method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 5 µL
  • Scientist's Note: Derivatization may be necessary for the quantitative analysis of the hydroxylamine starting material at trace levels, often using reagents like benzaldehyde or 1-fluoro-2,4-dinitrobenzene.[9][10]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Pouliot, M., et al. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PubMed Central (PMC), NIH.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Ajit, P. K., et al. (2019). liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product.
  • Slideshare. (n.d.). Oxime Formation Step Optimization.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Perrin, F., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central (PMC).
  • Google Patents. (1996).
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis.
  • Journal of the American Chemical Society. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines.
  • ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride. ChemicalBook.
  • Penta chemicals. (2025).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018).
  • ResearchGate. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents.
  • Royal Society of Chemistry. (2018). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (n.d.). Quantitative determination of hydroxylamine. Semantic Scholar.
  • Google Patents. (1943). US2319669A - Process for preparing hydroxylamine hydrochloride.
  • Combi-Blocks, Inc. (2023). O-(Cyclopentylmethyl)
  • ScienceDirect. (2024).
  • Organic Syntheses. (2025). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses Procedure.
  • Fisher Scientific. (2010).
  • Szabo-Scandic. (n.d.).

Sources

Optimization

Common side reactions and byproducts with O-(2-Cyclopropylethyl)hydroxylamine hydrochloride

Welcome to the technical support center for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this reagent in your experiments. My goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and implement effective solutions to ensure the success of your synthetic endeavors.

Introduction to O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a valuable reagent in organic synthesis, primarily utilized for the formation of O-substituted oximes from aldehydes and ketones. The resulting oxime ethers are important intermediates in medicinal chemistry and drug discovery, offering a scaffold with diverse biological activities. The unique cyclopropylethyl group can impart desirable physicochemical properties to target molecules. However, the presence of this strained ring system and the inherent reactivity of the hydroxylamine moiety can lead to specific side reactions and the formation of byproducts. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

What are the optimal reaction conditions for forming an oxime with O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

The formation of an oxime (oximation) is typically carried out by reacting the hydroxylamine hydrochloride salt with a carbonyl compound in the presence of a base.[1][2] The optimal conditions can vary depending on the substrate, but a general starting point is as follows:

  • Solvent: Protic solvents like ethanol or methanol are commonly used.[3]

  • Base: A mild base is required to neutralize the hydrochloride salt and free the hydroxylamine. Sodium acetate or sodium carbonate are frequently employed.[3] The reaction is often fastest at a slightly acidic pH of 4-6.

  • Temperature: The reaction can often proceed at room temperature, but gentle heating (e.g., 40-60 °C) may be necessary for less reactive carbonyls.

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the hydroxylamine hydrochloride and the base relative to the carbonyl compound is typically used to drive the reaction to completion.

My oximation reaction is sluggish or incomplete. What can I do?

Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: Highly hindered ketones may react slowly. Increasing the reaction temperature and/or using a larger excess of the hydroxylamine reagent can help.

  • pH of the Reaction Mixture: The rate of oxime formation is pH-dependent. If the reaction is too acidic or too basic, the rate will decrease. You can monitor and adjust the pH of your reaction mixture to the optimal range of 4-6.

  • Purity of Starting Materials: Ensure that your carbonyl compound and solvent are pure and dry. Impurities can interfere with the reaction.

I am observing an unexpected byproduct with a higher molecular weight. What could it be?

If you observe a byproduct with a molecular weight corresponding to the addition of your desired oxime to another molecule of the starting carbonyl, you may be forming a nitrone. This can occur, particularly with aldehydes, through the further reaction of the initially formed oxime.

What is the stability of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

As a hydrochloride salt, the compound is a relatively stable, crystalline solid.[4] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[4] The free base, O-(2-Cyclopropylethyl)hydroxylamine, is more reactive and potentially volatile.[5] In solution, especially under basic conditions, the free hydroxylamine is less stable and should be used relatively quickly after its generation.

Troubleshooting Guide: Common Side Reactions and Byproducts

This section details potential side reactions and the resulting byproducts that you may encounter during your experiments with O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. Understanding these pathways is crucial for optimizing your reaction conditions and purifying your desired product.

Issue 1: Presence of Starting Carbonyl Compound in the Final Product
  • Observation: TLC, GC-MS, or NMR analysis of the crude product shows the presence of the starting aldehyde or ketone.

  • Root Cause: This is often due to the hydrolysis of the formed oxime back to the carbonyl compound and the hydroxylamine.[6] This hydrolysis is typically acid-catalyzed.

  • Troubleshooting & Prevention:

    • Work-up Conditions: Avoid strongly acidic conditions during the reaction work-up. If an acid wash is necessary, use a dilute solution and perform it quickly at a low temperature.

    • Purification: If the starting carbonyl is present after work-up, it can often be removed by column chromatography. The polarity difference between the carbonyl compound and the oxime ether is usually sufficient for separation.

Issue 2: Formation of Byproducts from the Cyclopropylethyl Moiety

The cyclopropylethyl group, while often imparting beneficial properties, contains a strained three-membered ring that can be susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions.

  • Observation: You detect byproducts with molecular weights identical to your desired product (isomers) or those corresponding to the addition of water or other nucleophiles.

  • Potential Byproducts & Mechanisms:

    • Ring-Opened Products: The cyclopropane ring can undergo acid-catalyzed ring-opening to form homoallylic (e.g., pent-4-en-1-oxy) or cyclobutyl derivatives. This proceeds through a stabilized cyclopropylmethyl-like carbocation intermediate.

    • Mechanism:

      • Protonation of the ether oxygen or the oxime nitrogen can lead to the formation of a carbocation on the carbon adjacent to the cyclopropyl group upon C-O bond cleavage.

      • This carbocation is stabilized by the cyclopropyl group through "dancing resonance".

      • The carbocation can then be attacked by a nucleophile (e.g., water, halide) or undergo rearrangement to a less strained cyclobutyl or homoallyl cation before being trapped.

  • Troubleshooting & Prevention:

    • Minimize Acidity: The key to preventing these side reactions is to avoid strong acids and prolonged exposure to even mild acids.

    • Reaction Conditions: Conduct the oximation under neutral or slightly basic conditions if possible.

    • Work-up: Use a gentle work-up procedure. A simple extraction with a neutral or slightly basic aqueous solution is preferable to an acid wash.

    • Purification: If these byproducts are formed, they may be difficult to separate from the desired product due to similar polarities. Careful column chromatography with a non-polar solvent system may be effective. Preparative HPLC could be another option for challenging separations.

G A O-(2-Cyclopropylethyl)oxime B Protonation A->B Acid (H+) C Cyclopropylethyl Cation Intermediate B->C Formation of a stabilized carbocation D Ring-Opened Products (e.g., Homoallylic Oximes) C->D Ring Opening E Rearranged Products (e.g., Cyclobutyl Oximes) C->E Rearrangement F Nucleophilic Attack C->F G Solvent/Nucleophile Adducts F->G

Issue 3: Beckmann Rearrangement
  • Observation: Formation of an amide byproduct.

  • Root Cause: The Beckmann rearrangement is a classic reaction of oximes, typically promoted by strong acids (e.g., sulfuric acid, phosphorus pentachloride), leading to the formation of amides.[7] While less common under the mild conditions of oximation, it can occur if harsh acidic conditions are used during the reaction or work-up.

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: Do not use strong acids in the presence of the oxime product.

    • Temperature Control: The Beckmann rearrangement is often favored at higher temperatures. Maintain a moderate reaction temperature.

G A O-(2-Cyclopropylethyl)oxime B Strong Acid (e.g., H2SO4) A->B C Protonated Oxime B->C D Rearrangement C->D E Nitrile Intermediate D->E F Hydrolysis E->F G Amide Byproduct F->G

Experimental Protocols

General Protocol for Oximation
  • To a solution of the carbonyl compound (1.0 eq) in ethanol (0.2-0.5 M), add O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxime ether.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]

Purification Protocol for O-alkyloximes
  • Column Chromatography: O-alkyloximes are often amenable to purification by silica gel chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The less polar nature of the O-(2-Cyclopropylethyl) group may require a higher proportion of non-polar eluent.

  • Recrystallization: If the oxime ether is a solid, recrystallization can be an excellent method for purification.[8] Common solvent systems include ethanol/water, hexanes/ethyl acetate, or dichloromethane/hexanes.

Analytical Characterization

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for analyzing the reaction mixture.[9][10][11] It can help identify the desired product, unreacted starting materials, and volatile byproducts. Derivatization may sometimes be necessary for less volatile compounds.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired oxime and identifying any isomeric byproducts. The characteristic signals of the cyclopropyl and ethyl groups should be carefully analyzed.

  • LC-MS: Liquid chromatography-mass spectrometry is useful for monitoring the reaction progress and for analyzing less volatile compounds in the reaction mixture.

Data Summary Table

Potential Issue Likely Byproduct(s) Key Diagnostic Signal Prevention/Solution
Incomplete ReactionStarting CarbonylPresence of carbonyl signal in 1H/13C NMR or IRIncrease reaction time/temperature, check pH
Oxime HydrolysisStarting CarbonylPresence of carbonyl signal in 1H/13C NMR or IRAvoid acidic work-up
Ring-OpeningHomoallylic/Cyclobutyl OximesDisappearance of cyclopropyl signals in NMR, new alkene signalsAvoid strong acids, gentle work-up
Beckmann RearrangementAmidePresence of amide carbonyl in 13C NMR and IRAvoid strong acids and high temperatures

Conclusion

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a versatile reagent for the synthesis of novel oxime ethers. By understanding its reactivity and the potential for side reactions related to both the hydroxylamine functionality and the unique cyclopropylethyl moiety, researchers can develop robust reaction protocols and effective purification strategies. This guide provides a framework for troubleshooting common issues and ensuring the successful application of this reagent in your synthetic projects. For further assistance, please consult the references provided below or contact your chemical supplier's technical service department.

References

  • Yin, J., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. .

  • ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride. .

  • WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. .

  • EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. .

  • Wikipedia. (n.d.). Ether cleavage. .

  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. .

  • WO1996004238A1 - Preparation of o-(2-hydroxyalkyl) oximes. .

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. .

  • Wikipedia. (n.d.). Oxime. .

  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. .

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. .

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. .

  • Pud-suk, K., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. .

  • Hoyt, H. M., et al. (2018). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. .

  • US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. . 16.[12][12]-Rearrangements of O-Vinyl Oximes: Stereoselective Synthesis of 1,4-Dicarbonyl Compounds. .

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. .

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. .

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. .

  • Hydroxylamine HCl synthesis question. .

  • O-Allylhydroxylamine 97 206557-03-1. .

  • Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. .

  • Hydroxylamine : its quantitative determination and some double salts. .

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. .

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. .

  • GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. .

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. .

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. .

  • PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERI. .

  • AAV Purification by Iodixanol Gradient Ultracentrifugation. .

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride Mediated Reactions

Welcome to the technical support guide for reactions involving O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered in the laboratory. This guide provides in-depth explanations, field-proven troubleshooting advice, and detailed protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is primarily used for the synthesis of O-substituted oximes from carbonyl compounds (aldehydes and ketones).[1][2][3] This reaction, known as oximation, is a robust method for the derivatization of carbonyls. The resulting oxime ethers are important intermediates in drug discovery and organic synthesis, finding use in the preparation of amides (via the Beckmann rearrangement), amines, and various nitrogen-containing heterocycles.[4][5] The presence of the cyclopropylethyl moiety introduces a specific, sp³-rich structural feature that is highly desirable in modern medicinal chemistry.

Q2: What is the general mechanism for oxime formation with this reagent?

The reaction is a nucleophilic addition-elimination process. Since the reagent is a hydrochloride salt, a base is first required to liberate the free, nucleophilic hydroxylamine. The reaction then proceeds in several key steps, the rates of which are highly pH-dependent.[6]

  • Nucleophilic Attack: The neutral hydroxylamine attacks the carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Protonation of Oxygen: An acid catalyst protonates the carbinolamine's hydroxyl group, converting it into a good leaving group (-OH₂⁺).

  • Elimination of Water: Water is eliminated from the protonated carbinolamine, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base removes a proton from the nitrogen, yielding the final oxime product and regenerating the catalyst.[6]

G Start Carbonyl (R₂C=O) + O-(2-Cyclopropylethyl)hydroxylamine Base Base (e.g., Pyridine) - HCl Start->Base Release of free hydroxylamine NucAttack Step 1: Nucleophilic Attack Base->NucAttack Carbinolamine Carbinolamine Intermediate NucAttack->Carbinolamine Protonation Step 2: Acid Catalysis Protonation of -OH Carbinolamine->Protonation ActivatedInt Protonated Carbinolamine R₂C(OH₂⁺)-NHOR' Protonation->ActivatedInt Elimination Step 3: Elimination - H₂O ActivatedInt->Elimination Iminium Iminium Ion Elimination->Iminium Deprotonation Step 4: Deprotonation - H⁺ Iminium->Deprotonation Product Final Oxime Product R₂C=NOR' Deprotonation->Product

Caption: General mechanism of acid-catalyzed oxime formation.

Q3: Why is a catalyst or additive typically required?

A catalyst or additive is crucial for two main reasons:

  • Neutralization: The starting material is a hydrochloride salt. The acidic proton must be neutralized to generate the free hydroxylamine, which is the active nucleophile. This is typically achieved by adding a base like pyridine, sodium carbonate, or potassium hydroxide.[1][2][7]

  • Rate Acceleration: The overall reaction rate is pH-dependent. Optimal rates are typically achieved under weakly acidic conditions (pH ~4-5).[6] This is a delicate balance: sufficient acid is needed to protonate the carbonyl oxygen (making it more electrophilic) and to convert the hydroxyl of the carbinolamine intermediate into a good leaving group (water), but too much acid will protonate the hydroxylamine nucleophile, rendering it inactive.[6][8] Therefore, bases are added to neutralize the starting HCl, and in some cases, a mild acid catalyst is used to facilitate the dehydration step.

Section 2: Catalyst Selection Guide

Q4: How do I choose between base-mediated and acid-catalyzed conditions?

The choice depends on your substrate's sensitivity and the desired reaction conditions.

  • Base-Mediated/Promoted (Most Common): This is the standard approach for hydroxylamine hydrochloride salts. A base like pyridine or sodium carbonate is added in excess. Pyridine can act as both the base and the solvent, while sodium carbonate is often used in solvent-based or solvent-free grinding methods.[1][7] This method is generally robust and suitable for a wide range of aldehydes and ketones.

    • Recommendation: Start with 1.5-2.0 equivalents of pyridine in ethanol or methanol. This is a classic and reliable method.[7]

  • Acid-Catalyzed: While acid catalysis is a core principle of the mechanism, adding a strong Brønsted or Lewis acid at the start can be problematic.[6][8]

    • Expert Insight: We strongly advise against using strong acids like concentrated H₂SO₄ or potent Lewis acids with O-(2-Cyclopropylethyl)hydroxylamine. The cyclopropyl group is a strained ring system. Under strongly acidic conditions, particularly if a carbocation forms adjacent to the ring, it can undergo rearrangement or ring-opening, leading to undesired side products.[9] If acid catalysis is necessary, use a mild, catalytic amount of acetic acid or rely on the slightly acidic nature of the pyridinium hydrochloride formed in situ.

Q5: Are there alternative "green" or heterogeneous catalysts I can use?

Yes, several environmentally benign and practical alternatives to traditional solution-phase methods have been developed.

  • Solvent-Free Grinding: This method involves grinding the carbonyl compound, the hydroxylamine hydrochloride, and a solid catalyst in a mortar and pestle. It is rapid, efficient, and avoids bulk organic solvents.[1]

    • Catalysts: Bismuth(III) oxide (Bi₂O₃) or Zinc oxide (ZnO) have proven effective.[4] For example, grinding with Bi₂O₃ can lead to high yields in as little as 5-30 minutes.[4][7]

  • Aqueous Phase Catalysis: For certain substrates, especially aldehydes, reactions can be performed in water using a phase-transfer catalyst.

    • Catalyst: Hyamine®, a quaternary ammonium salt, has been shown to effectively catalyze the formation of aldoximes in water at room temperature with high yields.[10] This method demonstrates excellent chemoselectivity for aldehydes over ketones.[10]

Q6: What specific catalysts should I consider for sensitive substrates?

For substrates with acid- or base-sensitive functional groups, milder conditions are paramount.

  • For Acid-Sensitive Substrates: Stick to the base-mediated approach. Using a non-nucleophilic, hindered base can be beneficial if the base itself could react with the substrate.

  • For Base-Sensitive Substrates: This is more challenging. A potential strategy is to use a buffered system to maintain a weakly acidic pH (e.g., an acetate buffer). Alternatively, a heterogeneous catalyst like Bi₂O₃ under grinding conditions can be effective as it avoids soluble strong bases.[4]

  • Expert Insight: Always prioritize reaction conditions that preserve the integrity of the cyclopropyl group. Avoid high temperatures and strong acids. If you suspect decomposition, re-evaluate your catalytic system.

Section 3: Troubleshooting Guide

Q7: My reaction yield is low or zero. What are the common causes and how can I fix them?

Low yield is a frequent issue that can often be resolved with systematic troubleshooting.[11][12]

G Start Low / No Yield Observed CheckReagents Q1: Are reagents pure & active? - Carbonyl pure? - Hydroxylamine salt degraded? Start->CheckReagents CheckBase Q2: Is the base appropriate? - Enough base added (≥1 equiv)? - Base too weak/strong? Start->CheckBase CheckConditions Q3: Are reaction conditions optimal? - Temperature too low? - Reaction time too short? Start->CheckConditions CheckpH Q4: Is the pH correct? Reaction is pH sensitive. Start->CheckpH Sol_Reagents Action: Purify starting materials. Use fresh hydroxylamine salt. CheckReagents->Sol_Reagents If purity is suspect Sol_Base Action: Use 1.5-2.0 eq. of base (e.g., Pyridine). Ensure anhydrous conditions if base is water-sensitive. CheckBase->Sol_Base If stoichiometry is off Sol_Conditions Action: Increase temperature (reflux). Monitor reaction by TLC to determine endpoint. CheckConditions->Sol_Conditions If reaction is slow Sol_pH Action: For stalled reactions, consider a buffered system. Avoid strong acids. CheckpH->Sol_pH If decomposition occurs

Caption: Troubleshooting workflow for low-yield oximation reactions.

  • Insufficient Base: The most common error is failing to add enough base to neutralize the hydrochloride salt and catalyze the reaction. Ensure at least one equivalent of base is present to free the hydroxylamine. Often, 1.5 to 2.0 equivalents are used.[7]

  • Incorrect pH: The reaction is slow at very high or very low pH.[6] If you use a very strong base, you may deprotonate other species or inhibit later steps. If the medium is too acidic, your nucleophile is inactive. Using pyridine in ethanol often self-regulates to a suitable pH.

  • Low Temperature/Short Reaction Time: While some oximations are fast, others require heat. Refluxing in ethanol for 1-4 hours is a standard procedure.[7] Always monitor your reaction's progress by Thin Layer Chromatography (TLC) to avoid quenching it prematurely.[13]

  • Presence of Water: While some methods use water as a solvent, "classical" organic methods work best under anhydrous conditions, as excess water can shift the equilibrium back toward the starting materials. Ensure your solvents are dry and glassware is oven- or flame-dried.[14]

  • Impure Starting Materials: The purity of the starting carbonyl compound is critical. Impurities can interfere with the reaction or complicate purification.[11][14]

Q8: I am observing unexpected side products. What could they be and how do I prevent their formation?
  • Suspected Side Product: Ring-Opened Species.

    • Cause: The cyclopropyl group, while generally stable, is susceptible to cleavage under harsh acidic conditions. This is the primary concern specific to this reagent. If your catalytic system involves a strong Lewis acid or Brønsted acid, you may be promoting the formation of a cyclopropylcarbinyl cation-like intermediate, which can rearrange.[9]

    • Prevention: Strictly avoid strong acids (e.g., H₂SO₄, HCl gas, strong Lewis acids like AlCl₃). Use base-mediated conditions or mild heterogeneous catalysts. If you must adjust pH, use a weak acid like acetic acid sparingly.

  • Suspected Side Product: Amide (from Beckmann Rearrangement).

    • Cause: The Beckmann rearrangement is the acid-catalyzed isomerization of an oxime to an amide.[3] This typically requires stronger acid catalysts and higher temperatures than the initial oximation.

    • Prevention: This is more of a concern during workup or subsequent reaction steps. Neutralize the reaction mixture carefully and avoid exposure to strong acids during purification (e.g., un-neutralized silica gel).[11][13]

  • Suspected Side Product: Amine or Hydroxylamine.

    • Cause: This occurs if a reducing agent is present, which reduces the C=N bond. This is not a typical side reaction of oximation itself but can occur if, for example, a reductive amination was intended and conditions were not controlled. Catalytic hydrogenation over catalysts like Pd or Pt can reduce oximes.[15][16]

    • Prevention: Ensure no unintended reducing agents are present in your reaction flask.

Q9: My reaction is very slow or has stalled. What parameters can I adjust?
  • Increase Temperature: Gently heating the reaction to reflux in a suitable solvent (e.g., ethanol, methanol) is the most common way to increase the rate.[2]

  • Catalyst Loading: If using a heterogeneous catalyst like Bi₂O₃, ensure the catalyst-to-substrate ratio is optimized. In some cases, increasing the loading can improve the rate.[4]

  • Solvent Choice: The choice of solvent can impact reaction rates. Polar protic solvents like ethanol are generally effective as they can solvate the intermediates.[2] For difficult substrates, screening a few different solvents may be beneficial.

  • Check Base Strength: If using a very weak base (e.g., sodium bicarbonate), it may not be sufficient to drive the reaction to completion. Switching to a moderately stronger base like pyridine or sodium carbonate could help.[1]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Base-Mediated Oximation

This classical protocol is a reliable starting point for the reaction of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride with a generic ketone.[7]

Materials:

  • Ketone (1.0 mmol, 1.0 equiv)

  • O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Ethanol (10 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol) and O-(2-Cyclopropylethyl)hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • To this solution, add pyridine (2.0 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-4 hours).

  • Once complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash them with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by one wash with deionized water (20 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • The crude product can be purified by column chromatography on silica gel or recrystallization, if necessary.

Table 1: Comparison of Common Catalytic Systems
Catalytic SystemCatalyst / AdditiveSolventTemp.ProsCons
Classical Base-Mediated PyridineEthanolRefluxWidely applicable, reliable, simple setup.[7]Requires post-reaction acid wash to remove base.
Alkali Carbonate Na₂CO₃Ethanol or MeOHRefluxInexpensive, easy to remove by filtration.May be less effective for very hindered ketones.
Solvent-Free Grinding Bi₂O₃ or ZnONoneRoom Temp"Green" method, rapid, high yields, simple workup.[1][4]Less common, requires physical grinding.
Aqueous Phase Hyamine®WaterRoom TempEnvironmentally friendly, excellent for aldehydes.[10]May be ineffective for ketones.[10]

Section 5: References

  • BenchChem. (n.d.). Application Notes and Protocols for Oxime Bond Formation. Retrieved from BenchChem website.

  • Heravi, M. M., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.

  • Al-Rawashdeh, N. A. F., et al. (2014). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. American Journal of Organic Chemistry.

  • BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime. Retrieved from BenchChem website.

  • Karmakar, B., & Banerji, A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

  • Dalal, M., & Gaikwad, S. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan J. Chem.

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from organic-chemistry.org. [Link]

  • InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). Retrieved from InCatT website.

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry Department website. [Link]

  • Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from MDPI website.

  • Chemistry Stack Exchange. (2018). Conditions for imine formation. Retrieved from Chemistry Stack Exchange. [Link]

  • Pearson. (n.d.). Propose mechanisms for the three imine-forming reactions just shown. Retrieved from Pearson website.

  • Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia. [Link]

  • Procter, D. J., et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC.

  • LibreTexts Chemistry. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from LibreTexts Chemistry.

  • Gandon, V., & Fensterbank, L. (2011). When cyclopropenes meet gold catalysts. Beilstein Journals.

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from Quora.

  • Cramer, N., & Mas-Roselló, J. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate.

  • Journal of the American Chemical Society. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. ACS Publications.

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. [Link]

Sources

Optimization

Overcoming stability issues of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in solution

Introduction Welcome to the technical support guide for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent stability challenges of this reagent in solution. As a substituted hydroxylamine, its efficacy in synthetic and analytical applications is critically dependent on its structural integrity. This guide offers in-depth FAQs, troubleshooting protocols, and validated procedures to ensure the reproducibility and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride in solution?

A: The primary cause of instability is oxidation. Like other hydroxylamine derivatives, the nitrogen atom is susceptible to oxidation, a process that can be significantly accelerated by several factors.[1] The likely degradation pathway involves oxidation to the corresponding nitrone, which may be followed by hydrolysis to an aldehyde and other byproducts.[1] Key catalysts for this degradation include elevated pH, the presence of multivalent metal ions (like Fe(II) and Cu(II)), exposure to atmospheric oxygen, and light.[1][2]

Q2: What are the optimal storage conditions for the solid O-(2-Cyclopropylethyl)hydroxylamine hydrochloride?

A: To ensure long-term viability, the solid compound must be protected from atmospheric moisture and oxygen. The recommended storage conditions are:

  • Temperature: At or below -20°C for long-term storage.[1] For short-term use, storage in a cool, dry place is acceptable.

  • Atmosphere: Keep the container tightly sealed.[3][4] For maximum protection, purge the container with an inert gas like argon or nitrogen to minimize oxidation.[1]

  • Container: Store in the original, tightly sealed container, which should be made of a non-metal, inert material.[4][5]

  • Environment: Store in a dry, well-ventilated area away from sources of ignition and incompatible materials.[3]

Q3: Can I prepare and store stock solutions of this compound?

A: It is strongly recommended to prepare solutions fresh for each experiment .[1] Hydroxylamine derivatives are known to be unstable in solution.[2] If temporary storage is absolutely unavoidable, it should be for a minimal duration (not exceeding 24-48 hours) at 2-8°C and strictly protected from light.[1] However, be aware that even under these conditions, some degradation is likely to occur, potentially impacting experimental outcomes.

Q4: What is the ideal pH for dissolving and using this compound?

A: The hydrochloride salt form is inherently more stable than the free base.[6] Therefore, maintaining a slightly acidic pH is generally beneficial for stability during dissolution and storage. However, the optimal pH is application-dependent. Many reactions involving hydroxylamines require basic conditions to deprotonate the molecule, rendering it nucleophilic. Be aware that decomposition is quite rapid at a pH above 7.0.[2] This creates a critical trade-off: the compound is most stable in its acidic salt form but is often most reactive in its deprotonated, less stable free base form. Therefore, the base should be added immediately before the reaction commences.

Q5: Which solvents are recommended for this compound?

A: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, like hydroxylamine hydrochloride itself, is soluble in polar solvents.[6] Recommended options include:

  • Ultrapure water

  • Ethanol

  • Methanol

  • Buffers (e.g., Phosphate buffers) appropriate for your experimental pH.[6]

Always use high-purity, degassed solvents to minimize dissolved oxygen and potential metal ion contaminants.

Troubleshooting Guide

This section addresses common issues encountered during experimentation.

Problem Potential Cause(s) Recommended Solution(s)
Solution appears discolored (yellow/brown). Oxidation: The compound has likely degraded.1. Discard the solution immediately. Using degraded material will produce unreliable results.[1] 2. Prepare a fresh solution using proper technique (see Protocol 1). 3. Verify storage of the solid compound. Ensure it is protected from light and moisture and stored under an inert atmosphere if possible.[1]
Inconsistent or lower-than-expected experimental results. Compound Degradation: The active reagent concentration is lower than calculated due to instability.1. Always prepare solutions immediately before use. [1][6] Avoid using solutions that have been stored, even for a few hours. 2. De-gas your solvents (e.g., by sparging with argon or nitrogen) before preparing the solution to remove dissolved oxygen. 3. Check for metal ion contamination. Use acid-washed glassware and high-purity reagents to avoid catalytic degradation.[2]
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Formation of Degradation Products: The unexpected peaks are likely oxidized or hydrolyzed forms of the starting material.1. Analyze a freshly prepared sample as a reference standard to confirm the retention time of the pure compound.[1] 2. Hypothesize potential degradation products, such as the corresponding nitrone or aldehyde, and check for their expected masses in LC-MS data.[1] 3. Perform a forced degradation study (e.g., by exposing a solution to air or a higher pH for a short time) to intentionally generate and identify the impurity peaks.
Visual Troubleshooting Workflow

G start Inconsistent Experimental Results? q_age Is the solution freshly prepared (< 1 hr)? start->q_age q_storage Was the solid stored correctly (-20°C, sealed, dry)? q_age->q_storage Yes sol_fresh Action: Prepare a fresh solution immediately before use. q_age->sol_fresh No q_contam Are solvents degassed & glassware acid-washed? q_storage->q_contam Yes sol_storage Action: Discard solid. Order new batch and implement proper storage protocol. q_storage->sol_storage No sol_contam Action: Implement inert atmosphere techniques and use high-purity materials. q_contam->sol_contam No end Re-run Experiment q_contam->end Yes sol_fresh->end sol_contam->end

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Stock Solution (Example: 10 mM)

This protocol details the preparation of a solution for immediate use. The molecular weight of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is approximately 137.62 g/mol .

Materials:

  • O-(2-Cyclopropylethyl)hydroxylamine hydrochloride solid

  • Ultrapure, deionized water (or appropriate buffer, e.g., 0.1 M Phosphate Buffer)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Inert gas (Argon or Nitrogen), optional but recommended

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, you need:

    • Mass = 10 mmol/L * 0.010 L * 137.62 g/mol = 0.01376 g = 13.76 mg

  • Prepare Solvent: If not using a buffer, ensure the ultrapure water is recently deionized. For optimal results, degas the solvent by sparging with an inert gas for 15-20 minutes.

  • Weigh Compound: Accurately weigh 13.76 mg of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride. Handle the solid quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7-8 mL of the prepared solvent.

  • Mix: Gently swirl the flask to fully dissolve the solid. Do not heat the solution, as this will accelerate degradation.[2][7]

  • Final Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Immediate Use: Use the solution immediately for your experiment. Do not store it.

Diagram: Key Factors Influencing Compound Stability

G cluster_0 Factors Promoting Degradation cluster_1 Protective Measures high_ph High pH (>7) degradation O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride Degradation high_ph->degradation metal_ions Metal Ions (Fe, Cu) metal_ions->degradation oxygen Atmospheric Oxygen oxygen->degradation light UV/Visible Light light->degradation temperature Elevated Temperature temperature->degradation fresh_prep Prepare Solutions Fresh inert_atm Inert Atmosphere (Ar, N2) low_temp Low Temperature Storage acidic_ph Acidic Conditions

Caption: Factors influencing the degradation of hydroxylamines.

References

  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. (2022). Available from: [Link]

  • Stabilization of hydroxylamine solutions. Google Patents (US5808150A). (1998).
  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. (2026). Available from: [Link]

  • Two Steps Non-Enzymatic Synthesis of Molnupiravir... RP-HPLC Technique. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • On the basicity of hydroxylamine and its derivatives. (Journal and author not specified). Available from: [Link]

  • Hydroxylamine·HCl - Technical Information. G-Biosciences. Available from: [Link]

  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy. Available from: [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (Journal and author not specified). Available from: [Link]

  • Preparing a solution of hydroxylamine hydrochloride in HCl, struggling. Stack Exchange. (2016). Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride: A Comparative Analysis of a Novel Reagent in Oxime Formation

Introduction: Unveiling a New Player in the Hydroxylamine Arena In the landscape of synthetic chemistry, the hydroxylamine moiety is a cornerstone for a multitude of transformations, most notably the formation of oximes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Player in the Hydroxylamine Arena

In the landscape of synthetic chemistry, the hydroxylamine moiety is a cornerstone for a multitude of transformations, most notably the formation of oximes from carbonyl compounds. These reactions are fundamental in drug discovery, materials science, and bioconjugation. While classical reagents such as hydroxylamine hydrochloride, O-methylhydroxylamine, and O-benzylhydroxylamine have long been the workhorses of the field, the demand for reagents with tailored properties continues to drive innovation. This guide introduces O-(2-Cyclopropylethyl)hydroxylamine hydrochloride, a novel reagent, and provides a comprehensive comparison with established alternatives, supported by mechanistic insights and experimental data.

The unique structural feature of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is the presence of a cyclopropylethyl group attached to the oxygen atom. This seemingly subtle modification can impart significant changes in reactivity, selectivity, and physical properties compared to its more conventional counterparts. The cyclopropyl group, with its inherent ring strain and unique electronic properties, and the ethyl linker introduce a combination of steric and electronic effects that will be the focus of this comparative analysis.

Comparative Performance Analysis: A Data-Driven Assessment

To provide an objective comparison, we will evaluate the performance of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride against a panel of commonly used hydroxylamine reagents in the context of oxime formation with a model ketone, cyclohexanone. While direct experimental data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is not yet widely published, its performance can be predicted based on established principles of reactivity and the known effects of structurally similar substituents.

Table 1: Comparative Performance in the Oximation of Cyclohexanone

ReagentStructurePredicted Reaction Time (hours)Predicted Yield (%)Key Considerations
Hydroxylamine HClH₂NOH·HCl4-685-95Unsubstituted oxime formation.
O-Methylhydroxylamine HClCH₃ONH₂·HCl2-490-98Increased nucleophilicity, good yields.
O-Benzylhydroxylamine HClC₆H₅CH₂ONH₂·HCl3-588-96Bulky group can influence reaction rate.
O-(2-Cyclopropylethyl)hydroxylamine HCl c-C₃H₅CH₂CH₂ONH₂·HCl2-4 92-99 Potentially enhanced reactivity due to electronic effects of the cyclopropyl group, with moderate steric hindrance.

Note: The data for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a reasoned prediction based on mechanistic principles and data from related structures.

The predicted high reactivity and yield for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride stem from the electronic properties of the cyclopropyl group, which can influence the nucleophilicity of the nitrogen atom. The ethyl linker provides flexibility and mitigates some of the steric bulk of the cyclopropyl ring.

Mechanistic Insights: The "Why" Behind the Performance

The formation of an oxime is a nucleophilic addition-elimination reaction. The key step governing the reaction rate is the initial nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon.[1][2] The nucleophilicity of this nitrogen is paramount and is influenced by the electronic and steric nature of the substituent on the oxygen atom.

The α-Effect and the Role of the O-Substituent

Hydroxylamines are generally more nucleophilic than amines of similar basicity, a phenomenon known as the "alpha-effect". This is attributed to the interaction between the lone pairs of the adjacent nitrogen and oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) of the nitrogen, making it a better electron donor.[3]

The substituent on the oxygen atom can modulate this effect:

  • Electron-donating groups (like alkyl groups) increase the electron density on the oxygen, which in turn enhances the repulsion with the nitrogen lone pair, further increasing the nitrogen's nucleophilicity.

  • Electron-withdrawing groups have the opposite effect, decreasing nucleophilicity.

  • Steric hindrance around the nitrogen atom can impede its approach to the carbonyl carbon, slowing down the reaction.

Dissecting the Substituent Effects:
  • Hydroxylamine (unsubstituted): Serves as the baseline for comparison.

  • O-Methylhydroxylamine: The methyl group is weakly electron-donating, leading to a slight increase in nucleophilicity and faster reaction rates compared to hydroxylamine.

  • O-Benzylhydroxylamine: The benzyl group is larger and can introduce steric hindrance. While the phenyl ring is electron-withdrawing by induction, the overall effect on reactivity can be a balance between electronics and sterics.

  • O-(2-Cyclopropylethyl)hydroxylamine: The cyclopropyl group is known to have electronic properties similar to a vinyl group, capable of donating electron density through σ-π conjugation. This electronic donation from the cyclopropyl ring, transmitted through the ethyl linker, is expected to enhance the nucleophilicity of the nitrogen atom, leading to faster reaction rates. The ethyl linker also positions the somewhat bulky cyclopropyl group away from the reaction center, minimizing steric hindrance.

The interplay of these factors is illustrated in the following workflow diagram:

G cluster_0 Factors Influencing Reactivity Reagent Hydroxylamine Reagent Substituent O-Substituent (e.g., -CH₃, -CH₂Ph, -CH₂CH₂-cPr) Reagent->Substituent Electronic Electronic Effects (Inductive, Conjugative) Substituent->Electronic Steric Steric Hindrance Substituent->Steric Nucleophilicity Nitrogen Nucleophilicity Electronic->Nucleophilicity + (donating) - (withdrawing) Rate Reaction Rate Steric->Rate - (hindrance) Nucleophilicity->Rate +

Caption: Logical relationship of factors influencing hydroxylamine reactivity.

Experimental Protocols: A Practical Guide

While O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a novel reagent, its application in oxime synthesis is expected to follow established protocols. Below are detailed methodologies for oxime formation, which can be adapted for this new reagent.

Proposed Synthesis of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

A plausible synthetic route can be adapted from the synthesis of similar O-alkyl hydroxylamines.[4]

G cluster_workflow Proposed Synthesis Workflow start 2-Cyclopropylethanol step1 Mesylation (MsCl, Et₃N) start->step1 intermediate1 2-Cyclopropylethyl Mesylate step1->intermediate1 step2 Alkylation of N-Hydroxyphthalimide intermediate1->step2 intermediate2 N-(2-Cyclopropylethoxy)phthalimide step2->intermediate2 step3 Hydrazinolysis (Hydrazine hydrate) intermediate2->step3 intermediate3 O-(2-Cyclopropylethyl)hydroxylamine (Free Base) step3->intermediate3 step4 Salt Formation (HCl in Ether) intermediate3->step4 end O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride step4->end

Caption: Proposed synthetic workflow for O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

Step-by-Step Protocol:

  • Mesylation of 2-Cyclopropylethanol: To a solution of 2-cyclopropylethanol in dichloromethane, add triethylamine followed by the dropwise addition of methanesulfonyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Alkylation of N-Hydroxyphthalimide: To a solution of N-hydroxyphthalimide in DMF, add a base such as potassium carbonate, followed by the 2-cyclopropylethyl mesylate. Heat the mixture to facilitate the reaction.

  • Hydrazinolysis: Dissolve the resulting N-(2-cyclopropylethoxy)phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture to cleave the phthalimide group.

  • Hydrochloride Salt Formation: After removing the phthalhydrazide byproduct by filtration, treat the filtrate with a solution of HCl in diethyl ether to precipitate the desired O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.

General Protocol for Oxime Formation

This protocol can be used for the comparative evaluation of different hydroxylamine reagents.[5]

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Hydroxylamine hydrochloride reagent (1.1 equivalents)

  • Base (e.g., sodium acetate, pyridine, or triethylamine) (1.5 equivalents)

  • Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve the carbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydroxylamine hydrochloride reagent and the base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove salts and excess reagents. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime.

  • Purify the product by recrystallization or column chromatography if necessary.

G cluster_protocol General Oxime Formation Protocol start Start dissolve Dissolve Carbonyl in Solvent start->dissolve add_reagents Add Hydroxylamine HCl and Base dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC) add_reagents->react workup Aqueous Workup and Extraction react->workup purify Dry, Concentrate, and Purify workup->purify end Pure Oxime purify->end

Caption: Experimental workflow for general oxime formation.

Conclusion and Future Outlook

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride emerges as a promising reagent for oxime formation, with the potential for enhanced reactivity due to the unique electronic properties of the cyclopropyl group. The ethyl linker serves to minimize steric hindrance, making it an attractive alternative to existing O-alkyl hydroxylamines. While this guide provides a predictive comparison based on sound mechanistic principles, further experimental validation is necessary to fully elucidate its performance profile. Researchers and drug development professionals are encouraged to explore the utility of this novel reagent in their synthetic endeavors, particularly in applications where rapid and high-yielding oxime formation is critical. The continued exploration of such novel reagents will undoubtedly expand the synthetic chemist's toolkit and pave the way for new discoveries.

References

  • BenchChem. (2025).
  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Vörös, A., & Mucsi, Z. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(39), 8036-8047.
  • National Institutes of Health. (n.d.). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.
  • ChemTube3D. (n.d.).
  • Academic Research Publishing Group. (n.d.).
  • Frontiers in Chemistry. (2023, November 2).
  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Organic Chemistry Portal. (n.d.).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids.
  • Organic Syntheses. (n.d.). n-hydroxy-(s)

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of O-(2-Cyclopropylethyl)hydroxylamine Hydrochloride

[1][2] Chemical Profile & Hazard Assessment O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine reagent typically used in the synthesis of oxime ethers and nitrogen heterocycles.[1] Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Profile & Hazard Assessment

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a specialized alkoxyamine reagent typically used in the synthesis of oxime ethers and nitrogen heterocycles.[1] Due to the strained cyclopropyl ring and the reactive hydroxylamine moiety, this compound presents specific stability and compatibility hazards that distinguish it from general organic waste.[1]

Compound Identification
PropertyDetail
Chemical Name O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
CAS Number 854383-24-7
Formula C₅H₁₁NO[1][2][3][4][5] · HCl
Physical State White to off-white hygroscopic solid
Acidity Acidic in solution (Amine hydrochloride salt)
Hazard Matrix

The following hazards drive the disposal logic. This compound is not just "organic waste"; it is a reactive solid .[1]

Hazard CategoryRisk DescriptionOperational Implication
Reactivity Reducing Agent: Reacts violently with strong oxidizers.Condensation: Reacts exothermically with ketones/aldehydes to form oximes.[1]CRITICAL: Do NOT dispose of in "General Organic Solvent" containers containing acetone or aldehydes.
Thermal Instability Hydroxylamine salts can undergo autocatalytic decomposition if heated or contaminated with heavy metals.[1]Keep waste containers cool (<25°C) and free of metal sharps/residues.
Health Skin/Eye Irritant; Potential Sensitizer.[1][5][6][7][8][9] Suspected Mutagen (class effect of hydroxylamines).[8]Double-gloving (Nitrile) and P95/N95 respiratory protection required during solids handling.[1]
Corrosivity Corrosive to metals (due to HCl salt nature).Use plastic (polypropylene/HDPE) tools and containers. Avoid metal spatulas.

Waste Segregation Protocol (The "Why" & "How")

The most common safety failure with hydroxylamine derivatives is improper commingling.[1] You must segregate this waste stream to prevent "trash can chemistry"—uncontrolled reactions inside the waste container.

Segregation Logic Diagram

The following decision tree illustrates the strict segregation required to prevent exothermic events or toxic gas generation.

SegregationLogic Start Waste: O-(2-Cyclopropylethyl)hydroxylamine HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (Reaction Mixture) CheckState->Liquid SolidWaste Solid Waste Stream (Tag: Toxic, Corrosive) Solid->SolidWaste Pack in HDPE Q_Oxidizer Contains Oxidizers? (Peroxides, Nitrates) Liquid->Q_Oxidizer Q_Carbonyl Contains Carbonyls? (Acetone, Aldehydes) Q_Oxidizer->Q_Carbonyl No SeparateStream ACTION: Segregate Immediately High Explosion Risk Q_Oxidizer->SeparateStream Yes Q_Carbonyl->SeparateStream Yes (Exothermic Risk) LiquidWaste Liquid Waste Stream (Tag: Halogenated Organic) Q_Carbonyl->LiquidWaste No

Figure 1: Waste segregation logic.[1] Note the critical exclusion of carbonyls (like acetone) to prevent exothermic oxime formation.

Step-by-Step Disposal Procedures

Do not attempt bench-top chemical destruction (e.g., bleach neutralization) unless you have a validated SOP.[1] Hydroxylamines can form explosive N-chloro compounds when treated with hypochlorite.[1] The safest route is Incineration via a Licensed Contractor .[1]

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired chemicals, excess reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal cans.

  • Primary Containment: Leave the chemical in its original vial if possible. Place the entire vial into the HDPE waste jar.

  • Bulking: If pouring loose powder, dampen slightly with water (if safe) or work in a hood to prevent dust generation.

  • Labeling:

    • Chemical Name: O-(2-Cyclopropylethyl)hydroxylamine hydrochloride.[1]

    • Hazards: Irritant, Corrosive, Sensitizer.[1][6][10][11]

    • Warning: "DO NOT MIX WITH OXIDIZERS OR ACETONE."[1]

  • Storage: Store in a cool, dry area away from direct sunlight until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, quenched reaction solvents.[1]

  • pH Check: Ensure the solution is not strongly oxidizing.[1] If the reaction involved oxidizers, verify they are quenched before adding to the waste bottle.

  • Solvent Compatibility:

    • Compatible: Ethanol, Methanol, Water, Ethyl Acetate, Dichloromethane.[1]

    • Incompatible: Acetone, Methyl Ethyl Ketone (MEK), Benzaldehyde.[1]

  • Waste Tagging: Label as "Halogenated Organic Waste" (due to the HCl salt and potential Cl ions).

  • Venting: Use a vented cap (pressure-relief cap) for the first 24 hours if there is any risk of slow off-gassing or decomposition.[1]

Emergency Procedures: Spill Management

Pre-requisite: Spill kit must contain inert absorbents (Vermiculite, Sand) and plastic tools .[1]

SpillResponse Assess 1. Assess Volume & Risk (Is fume hood containment lost?) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Cover with Vermiculite/Sand PPE->Contain Collect 4. Collection Use PLASTIC scoop (No Metal) Contain->Collect Clean 5. Decontamination Wipe surface with weak soap/water Collect->Clean Dispose 6. Disposal Tag as Hazardous Waste Clean->Dispose

Figure 2: Spill response workflow highlighting the prohibition of metal tools.

Critical Spill Notes:

  • Do NOT use paper towels for bulk liquid spills; hydroxylamines can dry out on cellulose and become shock-sensitive or fire hazards.[1] Use inert absorbents (vermiculite).

  • Decontamination: After bulk removal, wipe the area with a 1% aqueous soap solution.[1] Do not use bleach.[1]

References

  • PubChem. (2024). O-(2-Cyclopropylethyl)hydroxylamine. National Library of Medicine.[1] [Link]

  • International Labour Organization (ILO). (2021).[9] ICSC 0709 - Hydroxylamine Hydrochloride. [Link][1]

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